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  • Product: 4-Ethylimino-1,3-thiazol-2-amine
  • CAS: 769083-85-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-Ethylimino-1,3-thiazol-2-amine: A Comprehensive Technical Guide for Drug Discovery

Abstract: As drug discovery pipelines increasingly favor low-molecular-weight, highly ligand-efficient building blocks, accurately profiling their physicochemical properties early in development is paramount. 4-Ethylimin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As drug discovery pipelines increasingly favor low-molecular-weight, highly ligand-efficient building blocks, accurately profiling their physicochemical properties early in development is paramount. 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) is a versatile, nitrogen-rich heterocyclic scaffold. However, its complex tautomeric landscape and amphiphilic nature present unique analytical challenges. This whitepaper provides a field-proven, self-validating technical framework for determining the exact pKa, lipophilicity, and aqueous solubility of this compound, ensuring reliable downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Section 1: Structural & Theoretical Physicochemical Properties

Before initiating empirical workflows, it is critical to establish the baseline structural parameters of the molecule. 4-Ethylimino-1,3-thiazol-2-amine features a 2-aminothiazole core substituted with an ethylimino group at the 4-position. This architecture allows for dynamic tautomerism between the 2-amino-4-imino and 2-imino-4-amino forms. The competition for protons between the primary amine, the imine nitrogen, and the thiazole ring dictates its behavior in physiological environments.

Table 1: Theoretical Physicochemical Parameters of 4-Ethylimino-1,3-thiazol-2-amine

ParameterValuePharmacological Implication
Molecular Weight 143.21 g/mol Highly ligand-efficient; leaves ample room for structural elaboration without violating Lipinski's Rule of 5.
Molecular Formula C5H9N3S-
Hydrogen Bond Donors 1 (Primary Amine -NH2)Favorable for target binding but must be monitored to prevent excessive desolvation penalties.
Hydrogen Bond Acceptors 3 (Thiazole N, Imine N, Thiazole S)Enhances aqueous solubility but may restrict blood-brain barrier (BBB) permeability.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.
Topological Polar Surface Area ~60.5 ŲIdeal range for oral bioavailability and passive transcellular permeability.

Data extrapolated from baseline structural analysis and the [1].

Section 2: pKa Determination via Potentiometric Titration

Expertise & Experience: Predicting the exact basicity of 4-Ethylimino-1,3-thiazol-2-amine computationally often yields high error margins due to the complex resonance stabilization of the protonated tautomers. Knowing the exact pKa is non-negotiable; if the molecule is predominantly ionized at pH 7.4, its passive membrane permeability will plummet, shifting its absorption profile. Therefore, empirical determination via potentiometric titration is mandatory to establish the exact ionization state under physiological conditions.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1 mM of 4-Ethylimino-1,3-thiazol-2-amine in a 0.15 M KCl background electrolyte. The KCl matrix maintains a constant ionic strength, which is critical because pKa is an activity-based, not just concentration-based, constant.

  • Acidification: Lower the pH of the solution to 2.0 using 0.1 M HCl. This ensures complete protonation of all basic nitrogen centers (the imine and the primary amine).

  • Double-Dosing Titration: Titrate the solution with 0.1 M NaOH at a constant dosing rate of 0.2 mL/min. The reaction vessel must be continuously purged with inert nitrogen gas to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the titration curve.

  • Self-Validation Mechanism: The system self-validates through a concurrent blank titration of the 0.15 M KCl solvent. The blank curve is automatically subtracted from the sample curve to isolate the compound's buffering capacity. Simultaneously, a Gran plot analysis is generated in real-time; if the electrode's Nernstian slope deviates by >2% from theoretical values, the system automatically flags the run for recalibration, ensuring absolute data integrity ()[2].

  • Data Analysis: The first derivative of the differential titration curve is plotted to identify the inflection points, extracting the precise macro-pKa values.

Section 3: Lipophilicity (LogP/LogD) Determination by RP-HPLC

Expertise & Experience: Traditional shake-flask methods (octanol/water partitioning) are notoriously unreliable for polar, low-molecular-weight heterocycles like 4-Ethylimino-1,3-thiazol-2-amine. These compounds often form micro-emulsions or partition poorly, leading to erratic UV-Vis quantification. As a Senior Application Scientist, I mandate the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this class of molecules. RP-HPLC offers a superior, high-throughput alternative that directly correlates chromatographic retention time with lipophilicity, bypassing phase-separation artifacts entirely.

Self-Validating Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Methanol and a 50 mM Phosphate Buffer (pH 7.4) at varying organic ratios (e.g., 30:70, 40:60, 50:50).

  • System Calibration & Self-Validation: Before injecting the test compound, inject a standardized calibration mixture of reference compounds with highly characterized literature LogP values (e.g., aniline, phenol, benzyl alcohol, toluene). Calculate their capacity factors ( k′ ). A linear regression of logk′ versus their literature LogP must yield an R2>0.98 . If this threshold is not met, the run is invalidated, proving the column's hydrophobic retention mechanism is compromised ()[3].

  • Sample Injection: Inject the 4-Ethylimino-1,3-thiazol-2-amine sample and record its retention time ( tR​ ). Calculate its capacity factor k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using a non-retained marker like uracil).

  • Extrapolation: Plot the logk′ values against the methanol fraction. Extrapolate the linear regression to 0% methanol to determine the true aqueous LogD at pH 7.4.

Section 4: Aqueous Solubility Assessment (Kinetic Profiling)

Expertise & Experience: In early drug discovery, hitting a false positive or false negative in a biochemical assay is frequently traced back to compound precipitation. Because 4-Ethylimino-1,3-thiazol-2-amine is typically stored in DMSO libraries, we must utilize a Turbidimetric Kinetic Solubility Assay. This method specifically mimics the exact non-equilibrium conditions of high-throughput biological screening (the shock of transferring a compound from 100% DMSO into an aqueous buffer).

Self-Validating Protocol:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the stock in a 96-well plate using DMSO.

  • Aqueous Transfer: Transfer aliquots of the DMSO serial dilutions into an assay plate containing Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4), ensuring a final DMSO concentration of exactly 2%.

  • Incubation & Reading: Incubate the plate at 25°C for 1 hour to allow for potential nucleation and precipitation. Measure the absorbance at 620 nm using a microplate reader.

  • Self-Validation Mechanism: Every 96-well plate must include Pyrene (a poorly soluble control) and Hydrocortisone (a moderately soluble control). The assay is strictly validated and accepted only if the precipitation thresholds of these internal controls fall within 5% of their historical baseline values ()[4].

  • Data Analysis: The kinetic solubility limit is defined as the maximum concentration at which the absorbance at 620 nm does not exceed 1.5-fold the absorbance of the DMSO-only control well.

Section 5: Decision Matrix & Workflow Visualization

The following Graphviz diagram illustrates the logical causality and decision-making matrix used when profiling 4-Ethylimino-1,3-thiazol-2-amine.

Workflow Start 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) pKa pKa Determination (Potentiometric Titration) Start->pKa LogP Lipophilicity (LogP/LogD) (RP-HPLC Method) Start->LogP Sol Aqueous Solubility (Kinetic & Thermodynamic) Start->Sol pKa_Dec Determine Ionization State at pH 7.4 pKa->pKa_Dec LogP_Dec Assess Membrane Permeability LogP->LogP_Dec Sol_Dec Formulation & Bioavailability Potential Sol->Sol_Dec ADMET ADMET Prediction & Lead Optimization pKa_Dec->ADMET LogP_Dec->ADMET Sol_Dec->ADMET Fail Structural Modification (Tautomer Tuning) ADMET->Fail Sub-optimal Profile

Fig 1: Logical workflow for the physicochemical profiling of 4-Ethylimino-1,3-thiazol-2-amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177839816, C5H9N3S" PubChem. URL:[Link]

  • Kaljunen, J. U., et al. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." Analytical Chemistry, 2020. URL:[Link]

  • Gonec, T., et al. "Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates." Pharmaceuticals (Basel), 2022. URL:[Link]

  • Creative Bioarray. "Aqueous Solubility Assays." Creative Bioarray Services, 2023. URL:[Link]

Sources

Exploratory

A Comprehensive Spectroscopic Analysis of 4-Ethylimino-1,3-thiazol-2-amine: An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed spectroscopic examination of 4-Ethylimino-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic examination of 4-Ethylimino-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal and synthetic chemistry. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity—cornerstones of effective drug development and materials science. This document offers an in-depth analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is built upon foundational spectroscopic principles and comparative data from analogous chemical structures, providing researchers, scientists, and drug development professionals with a predictive and practical framework for the characterization of this and related compounds.

A Note on Structure: The nomenclature "4-Ethylimino-1,3-thiazol-2-amine" suggests a specific tautomeric form. For the purpose of this guide, we will analyze the chemically stable tautomer, 2-Amino-4-ethyl-1,3-thiazole . This form is overwhelmingly favored at equilibrium and is the structure implicitly referenced in synthetic and medicinal chemistry contexts involving this scaffold. The analysis will proceed with this structural assignment.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is the precise understanding of the molecular structure, including all atoms, bonds, and stereochemistry.

N1 N C5 C C2 C C2->N1 = N_amine NH₂ C2->N_amine N3 N C2->N3 C4 C N3->C4 C4->C5 = C_ethyl1 CH₂ C4->C_ethyl1 S1 S C5->S1 H5 H C5->H5 S1->C2 C_ethyl2 CH₃ C_ethyl1->C_ethyl2

Caption: Chemical structure of 2-Amino-4-ethyl-1,3-thiazole.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its structural confirmation via spectroscopy is therefore a critical step in the synthesis and quality control pipeline. This guide will dissect the expected spectral signatures that arise from this specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 2-Amino-4-ethyl-1,3-thiazole, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Rationale for Experimental Design

Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the target molecule. Crucially, its ability to form hydrogen bonds slows the chemical exchange of the amine (-NH₂) protons, allowing them to be observed as a distinct, albeit often broad, resonance. This is a key advantage over solvents like chloroform-d (CDCl₃), where such protons may exchange too rapidly or be obscured.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the coupling patterns (multiplicities) to establish proton connectivity. Assign peaks in both ¹H and ¹³C spectra to their respective nuclei in the molecule.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals, each corresponding to a unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-4-ethyl-1,3-thiazole in DMSO-d₆

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~6.8 - 7.2 Broad Singlet 2H -NH₂ Exchangeable protons of the primary amine. Broadness is due to quadrupole broadening from the ¹⁴N nucleus and hydrogen exchange.[2]
~6.1 - 6.4 Singlet 1H Thiazole-H5 This proton is on an electron-rich heterocyclic ring and is isolated from other protons, hence it appears as a singlet.[3]
~2.4 - 2.6 Quartet (q) 2H -CH₂- Methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). Deshielded by the thiazole ring.

| ~1.1 - 1.3 | Triplet (t) | 3H | -CH₃ | Methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).[4] |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For this molecule, five distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-4-ethyl-1,3-thiazole in DMSO-d₆

Predicted Chemical Shift (δ, ppm) Assignment Justification
~168.5 C2 (Thiazole) This carbon is bonded to two nitrogen atoms (in the ring and the exocyclic amine), causing significant deshielding and a far downfield shift.[3][5]
~148.0 C4 (Thiazole) An sp²-hybridized carbon within the heterocyclic ring, substituted with an alkyl group.
~100.8 C5 (Thiazole) An sp²-hybridized carbon within the ring, bonded to a hydrogen. It is the most upfield of the ring carbons.[3]
~21.9 -CH₂- Aliphatic sp³-hybridized carbon of the ethyl group.

| ~14.4 | -CH₃ | Aliphatic sp³-hybridized carbon of the ethyl group, typically found in the upfield region. |

cluster_mol NMR Assignments N_amine NH₂ C2 C2 C2->N_amine N3 N C2->N3 N1 N1 C2->N1 C4 C4 C5 C5 C4->C5 C_ethyl1 CH₂ C4->C_ethyl1 S1 S C5->S1 H5 H5 C5->H5 S1->C2 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 C3_N C3_N C3_N->C4

Caption: Labeled structure for NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule. The vibrational frequencies of covalent bonds provide a unique "fingerprint" of the compound.

Rationale for Experimental Design

Sampling Technique: The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed, requiring no sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet can yield high-quality spectra for solid samples. The choice depends on sample availability and instrument configuration.

Experimental Protocol: IR Analysis
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Place the KBr pellet (or prepare the ATR crystal) in the spectrometer and run a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Run the sample scan over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

IR Spectral Interpretation

The IR spectrum will be dominated by absorptions from the N-H, C-H, C=N, and C=C bonds, confirming the presence of the amine and the ethyl-thiazole core.

Table 3: Predicted IR Absorption Frequencies for 2-Amino-4-ethyl-1,3-thiazole

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity Justification
3500 - 3200 N-H Stretch (Amine) Medium-Strong Primary amines typically show two distinct peaks in this region: one for asymmetric and one for symmetric stretching.[6]
3150 - 3050 C-H Stretch (sp²) Medium Corresponds to the stretching of the C-H bond on the thiazole ring (C5-H).[7]
2980 - 2850 C-H Stretch (sp³) Medium-Strong Asymmetric and symmetric stretching of the C-H bonds in the ethyl group (-CH₂- and -CH₃).[7]
1650 - 1600 N-H Scissoring (Amine) Strong The in-plane bending vibration of the primary amine group is a characteristic strong band.[8]
1600 - 1450 C=N & C=C Stretch (Ring) Medium-Strong Overlapping skeletal vibrations from the double bonds within the thiazole ring.[9][10]

| 1350 - 1250 | C-N Stretch (Aromatic Amine) | Strong | The stretching vibration of the C2-NH₂ bond, which has partial double bond character due to resonance.[8][11] |

cluster_workflow IR Analysis Workflow Sample Solid Sample Prep Prepare KBr Pellet or use ATR Sample->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Interpret Identify Functional Group Frequencies Scan->Interpret Result Structural Confirmation Interpret->Result

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecular structure. It serves as a final confirmation of the compound's identity.

Rationale for Experimental Design

Ionization Method: Electron Ionization (EI) is a robust technique for small, relatively stable organic molecules. The high energy (typically 70 eV) used in EI induces reproducible fragmentation patterns that act as a molecular fingerprint, which is invaluable for structural elucidation and library matching.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile.

  • Ionization: Bombard the sample with high-energy electrons (70 eV) in the ion source to generate a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z.

  • Analysis: Identify the molecular ion peak and interpret the major fragment ions to deduce the structure.

MS Spectral Interpretation

The mass spectrum provides the molecular weight and key structural puzzle pieces from its fragmentation.

  • Molecular Formula: C₅H₈N₂S

  • Molecular Weight: 128.19 g/mol

  • Nitrogen Rule: The molecule contains an even number of nitrogen atoms (2), so its nominal molecular weight is an even number (128), which is consistent.

The Molecular Ion (M⁺˙): The spectrum should show a clear molecular ion peak at m/z = 128 . The presence of a sulfur atom will also give rise to a smaller M+2 peak at m/z = 130 (approximately 4.4% of the M⁺˙ peak) due to the natural abundance of the ³⁴S isotope.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable ions and neutral losses.

Table 4: Predicted Key Fragment Ions in the EI-MS of 2-Amino-4-ethyl-1,3-thiazole

m/z Proposed Fragment Neutral Loss Justification
128 [C₅H₈N₂S]⁺˙ - Molecular Ion (M⁺˙)
113 [C₄H₅N₂S]⁺ •CH₃ Benzylic-like cleavage of the methyl group from the ethyl substituent is a highly favorable fragmentation pathway, leading to a stable cation.[12][13]
101 [C₄H₇N₂]⁺ •HCS Cleavage and rearrangement of the thiazole ring, a common pathway for thiazole derivatives.[14][15]
85 [C₃H₃N₂S]⁺ •C₂H₅ Loss of the entire ethyl group.

| 71 | [C₂H₃N₂S]⁺ | •C₃H₅ | Further fragmentation of the thiazole ring. |

M [C₅H₈N₂S]⁺˙ m/z = 128 (Molecular Ion) F113 [C₄H₅N₂S]⁺ m/z = 113 M->F113 - •CH₃ F101 [C₄H₇N₂]⁺ m/z = 101 M->F101 - •HCS (Ring Cleavage)

Caption: Predicted major fragmentation pathways.

Conclusion

The collective data from NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of 2-Amino-4-ethyl-1,3-thiazole.

  • NMR spectroscopy confirms the C-H framework, showing the characteristic signals for the ethyl group and the isolated thiazole proton, as well as the five unique carbon environments.

  • IR spectroscopy verifies the presence of essential functional groups, including the primary amine (N-H stretches and bend) and the aromatic-like thiazole ring (C=N/C=C stretches).

  • Mass spectrometry establishes the correct molecular weight (128 g/mol ) and shows a characteristic fragmentation pattern, notably the loss of a methyl radical (M-15) to form a stable cation, which strongly supports the presence of the ethyl substituent at a benzylic-like position on the ring.

This multi-faceted spectroscopic approach ensures the highest level of scientific integrity and is an indispensable protocol in the fields of chemical synthesis, quality control, and drug discovery for the definitive characterization of novel chemical entities.

References

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. Available at: [Link]

  • Canadian Science Publishing. THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Available at: [Link]

  • ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Available at: [Link]

  • ResearchGate. The FT-IR of synthesized imine compounds. Available at: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

  • AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • ResearchGate. Possible mass fragmentation pattern of compound 3. Available at: [Link]

  • Scribd. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • University of Wisconsin-Madison. NMR Chemical Shifts. Available at: [Link]

  • Doc Brown's Chemistry. Ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Available at: [Link]

  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 4-Ethylimino-1,3-thiazol-2-amine

Abstract This technical guide provides a comprehensive overview of the synthesis, and predicted structural and spectroscopic properties of 4-Ethylimino-1,3-thiazol-2-amine, a molecule of interest within the broader class...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, and predicted structural and spectroscopic properties of 4-Ethylimino-1,3-thiazol-2-amine, a molecule of interest within the broader class of 2-aminothiazole derivatives. While a definitive crystal structure for this specific compound is not publicly available, this document serves as a foundational resource for researchers and drug development professionals. It outlines established synthetic routes, provides predicted analytical data based on structurally similar compounds, and details the requisite experimental protocols for its crystallographic determination. The guide emphasizes the causality behind experimental choices and the importance of the 2-aminothiazole scaffold in medicinal chemistry, offering a robust framework for future investigation.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic motif in a vast array of biologically active compounds.[1] Specifically, the 2-aminothiazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Derivatives of 2-aminothiazole have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The therapeutic potential of these compounds often stems from their ability to act as bioisosteres for other functional groups and to engage in specific hydrogen bonding interactions with biological targets. The title compound, 4-Ethylimino-1,3-thiazol-2-amine, represents a specific substitution pattern on this important core, making its structural elucidation a valuable endeavor for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthetic Pathways to 2-Amino-4-substituted Thiazoles

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[2] This typically involves the condensation of a thiourea or a substituted thiourea with an α-haloketone. For the synthesis of 4-Ethylimino-1,3-thiazol-2-amine, a plausible and efficient synthetic strategy would involve the reaction of an appropriate α-halocarbonyl compound with a substituted thiourea.

A potential one-pot synthesis method, which is often more efficient and generates less waste, could also be employed.[5] Such a method might involve the in-situ generation of the α-haloketone followed by the addition of the thiourea derivative.

Experimental Protocol: A Proposed Synthesis

Objective: To synthesize 4-Ethylimino-1,3-thiazol-2-amine.

Materials:

  • N-Ethylthiourea

  • 1-Chloro-2-butanone

  • Ethanol

  • Triethylamine

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-ethylthiourea (1.0 eq) in absolute ethanol, add 1-chloro-2-butanone (1.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Causality of Choices:

  • Solvent: Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and facilitates the reaction.

  • Base: While some variations of the Hantzsch synthesis are performed under acidic conditions, the use of a mild base like triethylamine can be beneficial in scavenging the hydrogen halide formed during the reaction, thus preventing potential side reactions.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to neutralize any remaining acid and to remove water-soluble byproducts.

  • Purification: Column chromatography is a standard and effective method for purifying small organic molecules, allowing for the isolation of the target compound in high purity.

Predicted Spectroscopic and Physicochemical Properties

In the absence of direct experimental data, the spectroscopic properties of 4-Ethylimino-1,3-thiazol-2-amine can be predicted based on the analysis of structurally related compounds.[6]

Table 1: Predicted Spectroscopic Data for 4-Ethylimino-1,3-thiazol-2-amine
Spectroscopic Technique Predicted Data Notes
¹H NMR δ (ppm): 1.2-1.4 (t, 3H, -CH₂CH₃ ), 2.5-2.7 (q, 2H, -CH₂ CH₃), 5.8-6.0 (s, 1H, thiazole-H), 6.5-7.0 (br s, 2H, -NH₂ ), 7.5-7.7 (s, 1H, imine-H)Chemical shifts are predicted for a solution in a deuterated solvent like DMSO-d₆. The broad singlet for the amino protons is characteristic and its chemical shift can be concentration-dependent.
¹³C NMR δ (ppm): 14-16 (-CH₂CH₃ ), 40-42 (-CH₂ CH₃), 105-110 (thiazole C5), 148-152 (thiazole C4), 160-165 (imine C), 168-172 (thiazole C2)The chemical shifts are indicative of the electronic environment of each carbon atom.
IR Spectroscopy ν (cm⁻¹): 3300-3450 (N-H stretch), 2900-3000 (C-H stretch), 1620-1640 (C=N stretch), 1540-1580 (thiazole ring stretch)The presence of the primary amine and the imine functional groups will give rise to characteristic absorption bands.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ at approx. 156.07The exact mass can be calculated from the molecular formula (C₆H₁₀N₃S).
Table 2: Computed Physicochemical Properties
Property Predicted Value
Molecular Formula C₆H₁₀N₃S
Molecular Weight 156.23 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Crystallographic Analysis: A Methodological Framework

The determination of the single-crystal X-ray structure of 4-Ethylimino-1,3-thiazol-2-amine would provide definitive proof of its constitution and conformation. The following outlines a robust protocol for achieving this.

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. A systematic screening of crystallization conditions is paramount.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: In a small, open vial, dissolve the compound in a good solvent. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent should be miscible with the good solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Solid-Liquid: Place the solid compound in a vial and add a small amount of a poor solvent. In a larger sealed container, place a good solvent. The vapor of the good solvent will slowly dissolve the solid, and as the solution becomes saturated, crystals may form.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

Causality of Choices:

  • A variety of techniques are employed because crystallization is an empirical science. What fails for one compound may work for another.

  • Slow processes (slow evaporation, slow diffusion, slow cooling) are favored as they allow for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation of an amorphous solid.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Experimental Protocol: X-ray Crystallography

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The atomic positions and thermal parameters are refined using full-matrix least-squares methods to improve the agreement between the observed and calculated structure factors.

Self-Validating System:

  • The quality of the final crystal structure is assessed by several metrics, including the R-factor (residual factor), which should be low (typically < 5% for a good quality structure), and the goodness-of-fit (GOF).

  • The final refined structure should be chemically sensible, with reasonable bond lengths, bond angles, and thermal ellipsoids.

Potential Biological Significance and Future Directions

The 2-aminothiazole scaffold is known to be a key pharmacophore in a variety of therapeutic agents.[3][4] For instance, some 2-aminothiazole derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization.[3] Others have been investigated as antileishmanial agents.[4] The specific N-ethylimino substitution in 4-Ethylimino-1,3-thiazol-2-amine may confer unique biological properties. Future research should focus on the synthesis and biological evaluation of this compound and its analogues to explore their therapeutic potential. A determined crystal structure would be invaluable in guiding these efforts, enabling computational studies such as molecular docking to predict potential biological targets.

Visualizations

Molecular_Structure cluster_thiazole 1,3-Thiazole Ring cluster_substituents Substituents N1 N C2 C2 N1->C2 S1 S C5 C5 S1->C5 C2->S1 NH2 NH₂ C2->NH2 2-amino C4 C4 C4->N1 Imino_N =N C4->Imino_N 4-ethylimino C5->C4 Ethyl_CH2 CH₂ Imino_N->Ethyl_CH2 Ethyl_CH3 CH₃ Ethyl_CH2->Ethyl_CH3

Caption: Molecular structure of 4-Ethylimino-1,3-thiazol-2-amine.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction A Reactants B Chemical Reaction A->B C Crude Product B->C D Purification C->D E Pure Compound D->E F Solvent Screening E->F G Crystal Growth F->G H Single Crystal G->H I Data Collection H->I J Structure Solution I->J K Structure Refinement J->K L Final Crystal Structure K->L

Caption: Experimental workflow for crystallographic analysis.

Conclusion

While the definitive crystal structure of 4-Ethylimino-1,3-thiazol-2-amine remains to be elucidated, this technical guide provides a comprehensive framework for its synthesis, characterization, and crystallographic analysis. By leveraging established synthetic methodologies and predictive analytical techniques, researchers are well-equipped to pursue the isolation and structural determination of this and related compounds. The biological importance of the 2-aminothiazole scaffold underscores the value of such investigations, which are crucial for advancing the field of medicinal chemistry and drug discovery.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Gomha, S. M., & Abdel-aziz, H. M. (2012). Synthesis of new triazolo[4,3-b][5][7][8][9]tetrazines, triazolo[3,4-b][3][7][9]thiadiazines, and triazolo[3,4-b][3][7][9]thiadiazoles including a thiazole moiety. Journal of Heterocyclic Chemistry, 49(5), 1147-1152.

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One, 12(2), e0171806. [Link]

  • Ramazani, A., & Ghamkhari, A. (2014). Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]- acetate, C7H8N2O3S. Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 151-152.
  • Li, Y., & Wang, Y. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]

  • de Almeida, L. G. F., de Oliveira, M. F., de Souza, M. V. N., & de Almeida, M. V. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Annals of Clinical Microbiology and Antimicrobials, 17(1), 35. [Link]

  • BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of 4-(diphenylmethyl)-2-Thiazolamine. BenchChem.
  • A review on synthesis and biological activity of thiazole and its derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193.
  • Synthesis and Characterization of Some Thiazole Derivatives. (n.d.).
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry, 2022, 1-10.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5221. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2018). Molecules, 23(11), 2947. [Link]

  • PubChem. (n.d.). 4-Ethyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). Molecules, 31(5), 1014. [Link]

Sources

Exploratory

A Technical Guide to the Quantum Chemical Analysis of 4-Ethylimino-1,3-thiazol-2-amine: A Drug Discovery Perspective

Abstract In the landscape of modern drug discovery, computational chemistry provides an indispensable lens for examining molecular behavior at a quantum level, thereby accelerating the identification and optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, computational chemistry provides an indispensable lens for examining molecular behavior at a quantum level, thereby accelerating the identification and optimization of novel therapeutic candidates.[1][2][3] This technical guide offers a comprehensive, in-depth protocol for the quantum chemical characterization of 4-Ethylimino-1,3-thiazol-2-amine, a heterocyclic compound of interest due to the prevalence of the 2-aminothiazole scaffold in medicinal chemistry.[4][5] We navigate the critical issue of tautomerism, detailing a robust computational workflow using Density Functional Theory (DFT) to elucidate the structural, vibrational, and electronic properties of its stable forms. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying scientific rationale, ensuring a self-validating and authoritative approach to computational analysis for potent drug candidates.

Introduction: The Significance of 4-Ethylimino-1,3-thiazol-2-amine and the Imperative of Tautomerism

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4] Its derivatives are known to exhibit a wide array of biological activities.[4][5] The subject of our study, 4-Ethylimino-1,3-thiazol-2-amine, belongs to this important class of compounds. A critical, and often overlooked, aspect of 2-aminothiazole derivatives is their existence in a state of tautomeric equilibrium. The molecule can exist in two primary forms: the amino tautomer (4-ethyl-1,3-thiazol-2-amine) and the imino tautomer (4-Ethylimino-1,3-thiazol-2-amine).

This distinction is not merely academic. Different tautomers can exhibit vastly different physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities.[6] Consequently, they can have distinct binding affinities for biological targets and different metabolic fates.[6] Therefore, a comprehensive computational study must begin by addressing this tautomerism to identify the most stable form(s) under physiological conditions. Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers with high accuracy.[6][7][8]

Diagram: Tautomeric Equilibrium

Tautomers cluster_amino Amino Tautomer (4-ethyl-1,3-thiazol-2-amine) cluster_imino Imino Tautomer (4-Ethylimino-1,3-thiazol-2-amine) Amino Structure A Imino Structure B Amino->Imino H⁺ transfer

Caption: The amino-imino tautomerism of the target molecule.

The Computational Protocol: A Self-Validating Workflow

The integrity of any computational study rests on the soundness of its methodology. The following protocol is designed to be a robust, self-validating system for analyzing small organic molecules like our target compound.

Selection of Computational Software

For this guide, we will reference methodologies applicable to widely-used quantum chemistry software packages such as Gaussian , ORCA , or GAMESS . These platforms offer the necessary tools for the calculations described herein.

The Choice of Theoretical Level: Functional and Basis Set

The selection of a density functional and basis set is a critical decision that balances computational cost with accuracy.

  • Density Functional: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most widely used functionals and has demonstrated a strong track record for accurately predicting the geometries and energies of a broad range of organic molecules, including heterocyclic systems.[9][10]

  • Basis Set: We will employ the 6-311++G(d,p) basis set. Let's break down this choice:

    • 6-311G: This is a triple-zeta basis set, providing a more flexible and accurate description of the electron distribution compared to smaller double-zeta sets.

    • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, all of which are relevant to drug-receptor binding.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron density, which is essential for correctly modeling bonding environments and intermolecular interactions.

This combination, B3LYP/6-311++G(d,p) , represents a high-level, well-validated theoretical approach for obtaining reliable results for molecules of this type.[11][12]

Simulating Physiological Conditions: The Solvation Model

Calculations performed in the gas phase can differ significantly from behavior in solution. To better approximate physiological conditions, we will incorporate a solvent model. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[8] We will use water as the solvent to simulate an aqueous biological environment.

Diagram: Computational Workflow

Workflow input_node input_node process_node process_node analysis_node analysis_node output_node output_node Start Initial Structures (Amino & Imino Tautomers) Opt Geometry Optimization B3LYP/6-311++G(d,p) (Gas Phase & PCM) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Struct_Params Optimized Geometric Parameters Opt->Struct_Params Confirm Confirm True Minima (No Imaginary Frequencies) Freq->Confirm Spectra Predicted IR/Raman Spectra Freq->Spectra Energy Relative Energy Calculation (ΔE, ΔG) Confirm->Energy Validated Structures HOMO_LUMO Frontier Molecular Orbital (HOMO-LUMO) Analysis Confirm->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Mapping Confirm->MEP Stability Tautomer Stability & Population Energy->Stability Reactivity Electronic Properties & Reactivity Indices HOMO_LUMO->Reactivity Binding Drug-Receptor Interaction Sites MEP->Binding

Caption: A comprehensive workflow for the quantum chemical analysis.

Step-by-Step Methodologies and Expected Outcomes

Geometry Optimization

Protocol:

  • Construct the 3D coordinates for both the amino and imino tautomers using a molecular builder.

  • Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory.

  • The optimization should be run until the forces on the atoms and the displacement at each step are negligible, indicating a stationary point on the potential energy surface has been found.

  • Repeat the optimization for each tautomer within the PCM (water) model.

Expected Outcomes: The optimization will yield the lowest-energy conformation for each tautomer. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and tabulated. We expect to see characteristic differences, for instance, in the C-N bond lengths of the exocyclic nitrogen, which will be shorter in the imino form (double bond character) than in the amino form (single bond character).

Parameter Amino Tautomer (Expected) Imino Tautomer (Expected)
C2-N(exo) Bond Length~1.36 Å~1.28 Å
C4-N(imino) Bond LengthN/A~1.29 Å
Ring C4-C5 Bond Length~1.37 Å (double bond)~1.45 Å (single bond)
H-N-C2 Bond Angle~120°N/A

Table 1: Expected key geometric parameters for the amino and imino tautomers after optimization.

Vibrational Frequency Analysis

Protocol:

  • Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

  • This calculation computes the second derivatives of the energy with respect to the nuclear coordinates.

Expected Outcomes:

  • Validation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[13]

  • Thermodynamic Properties: The calculation provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy. These are crucial for accurately determining the relative stability of the tautomers.

  • Predicted Spectra: The calculated frequencies and intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This is invaluable for validating the computational model against experimental data, should it become available. For instance, the imino tautomer is expected to show a strong C=N stretching frequency that is absent in the amino form.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Protocol:

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation.

  • Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.

Expected Outcomes: The HOMO and LUMO, collectively known as frontier molecular orbitals, are key to understanding a molecule's chemical reactivity.[14][15]

  • HOMO Energy (EHOMO): Represents the ability to donate an electron. A higher EHOMO (less negative) suggests a better electron donor.[16]

  • LUMO Energy (ELUMO): Represents the ability to accept an electron. A lower ELUMO (more negative) suggests a better electron acceptor.[16]

  • HOMO-LUMO Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[17]

For drug design, these values help predict how a molecule might interact with a biological target. For instance, a drug molecule with a high HOMO energy may engage in electron-donating interactions with an electron-accepting residue in a receptor's active site.[18]

Parameter Expected Value Range Significance in Drug Design
EHOMO-5.5 to -7.0 eVElectron-donating capability for interactions.
ELUMO-0.5 to -2.5 eVElectron-accepting capability for interactions.
ΔE (HOMO-LUMO Gap)4.0 to 6.0 eVIndicator of chemical reactivity and stability.

Table 2: Expected electronic properties and their relevance.

Molecular Electrostatic Potential (MEP) Mapping

Protocol:

  • Generate the molecular electrostatic potential surface from the optimized wave function.

  • The MEP is mapped onto the electron density surface of the molecule.

  • A color-coded map is produced, typically with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles).

Expected Outcomes: The MEP map is a powerful tool for predicting non-covalent interactions and identifying reactive sites.[19][20][21] For 4-Ethylimino-1,3-thiazol-2-amine, we would expect to see:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms (especially the ring nitrogen and the exocyclic imino/amino nitrogen) and the sulfur atom due to their lone pairs of electrons. These are potential sites for hydrogen bond acceptance.

  • Positive Potential (Blue): Concentrated around the hydrogen atoms bonded to nitrogen (in the amino tautomer or on the ring in the imino tautomer's protonated form), making them potential hydrogen bond donors.

This map provides a visual hypothesis for how the molecule might orient itself within a receptor binding pocket to maximize favorable electrostatic interactions, a cornerstone of rational drug design.[20][22]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical characterization of 4-Ethylimino-1,3-thiazol-2-amine. By systematically addressing tautomerism and employing a high level of theory (B3LYP/6-311++G(d,p)) with a solvation model, we can reliably predict the molecule's structural, vibrational, and electronic properties.

The true power of this computational approach is realized when it is integrated with experimental data. The calculated vibrational spectra can be used to interpret and validate experimental FT-IR and Raman data. Furthermore, the insights gained from the HOMO-LUMO and MEP analyses provide a strong foundation for subsequent drug development efforts, such as molecular docking studies and quantitative structure-activity relationship (QSAR) modeling.[1] By understanding the fundamental quantum mechanical properties of this promising scaffold, we can more effectively and efficiently design the next generation of thiazole-based therapeutics.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Deep Origin. (2024, November 1). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • ResearchGate. (2024, December 18). (PDF) Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • YouTube. (2022, December 10). ORCA Vibrational Frequencies Calculation of Water with ChemCraft Visualisation. Retrieved from [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • SciSpace. (2023, May 30). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

  • ResearchGate. (2025, December 20). Synthesis and structural characterization of 2-iminothiazoline/quinoline and 2-iminothiazoline/thieno[2,3-b]quinoline molecular hybrids with herbicide safening properties | Request PDF. Retrieved from [Link]

  • Medical Science and Discovery. (2022, August 1). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Retrieved from [Link]

  • ORCA Manual. (n.d.). 7.27. Frequency calculations - numerical and analytical - ORCA 6.0 Manual. Retrieved from [Link]

  • Scribd. (n.d.). Gaussian Geometry Optimization Guide | PDF. Retrieved from [Link]

  • ORCA Tutorials. (n.d.). Vibrational frequencies — ORCA 6.0 TUTORIALS. Retrieved from [Link]

  • YouTube. (2026, January 1). How to set up ORCA 6 calculations - A Beginner's Guide. Retrieved from [Link]

  • YouTube. (2016, January 10). Avogadro with ORCA Tutorial: frequencies. Retrieved from [Link]

  • ResearchGate. (2021, April 6). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery | Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. Retrieved from [Link]

  • Walsh Medical Media. (2025, June 28). Computational Approaches in Drug Discovery and Development. Retrieved from [Link]

  • Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • World Scientific. (n.d.). HETEROCYCLIC HYDROGEN BONDED COMPLEXES INVOLVING THREE AND FIVE MEMBERS: A QUANTUM CHEMICAL STUDY ABOUT THE CASE OF THE NONLINEARITY ON THE HYDROGEN BONDING | Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

  • ChemRxiv. (2023, May 30). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

  • PubMed. (2023, June 15). Synthesis, structural characterization, antioxidant and antidiabetic activities, DFT calculation, and molecular docking of novel substituted phenolic and heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (2025, November 27). 2-Iminothiazolidin-4-one Derivatives: Synthesis, Characterization, and Quantum-Chemical Calculations | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). A Pilot Study of All-Computational Drug Design Protocol–From Structure Prediction to Interaction Analysis. Retrieved from [Link]

  • (n.d.). DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 1 Tutorial on Using Gaussview and Gaussian 94. Retrieved from [Link]

  • Jarvist Moore Frost. (2016, October 13). Constrained geometry optimisation in Gaussian. Retrieved from [Link]

  • Schrödinger. (n.d.). Transforming small molecule drug discovery: The computational chemistry paradigm. Retrieved from [Link]

  • YouTube. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. Retrieved from [Link]

  • YouTube. (2024, July 8). All About Geometry Optimization using Gaussian. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and structural characterization of 2-iminothiazoline/quinoline and 2-iminothiazoline/thieno[2,3-b]quinoline molecular hybrids with herbicide safening properties. Retrieved from [Link]

  • NIH. (n.d.). Computational Methods in Drug Discovery - PMC. Retrieved from [Link]

  • Scirp.org. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using.... Retrieved from [Link]

  • PubMed. (2020, February 13). DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects. Retrieved from [Link]

  • ResearchGate. (2016, April 13). (PDF) The influence of substituents on amine-imine tautomerism 2-amino-4-methylthiazole derivatives. Retrieved from [Link]

  • CADD Tutorials. (n.d.). Tutorial: Molecular Orbitals as Descriptors in QSAR. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). DFT Studies on Optimized Geometries for Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the growth, characterization and computational analysis of 2-Amino-2-thiazoline single crystals. Retrieved from [Link]

  • IRJEdT. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • (n.d.). DFT Calculations of Photoabsorption Spectra for Alicyclic and Heterocyclic Compounds in the VUV Region. Retrieved from [Link]

  • NIST. (n.d.). 4-Ethyl-1,3-thiazole. Retrieved from [Link]

  • MDPI. (2026, February 24). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ethyl-1,3-thiazol-2-amine — Chemical Substance Information. Retrieved from [Link]

  • (n.d.). View of SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIO-INVESTIGATION of N-(2-furylmethylidene)-1,3, 4-thiadiazole-2-amine and its Iron (III) COMPLEXES. Retrieved from [Link]

  • PubMed. (2005, October 6). Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. Retrieved from [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 4-Ethylimino-1,3-thiazol-2-amine: Solubility and Stability Frameworks

Structural Liabilities and Predictive Behavior The compound 4-Ethylimino-1,3-thiazol-2-amine presents a unique set of physicochemical challenges that must be rigorously evaluated during early-stage drug development. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Liabilities and Predictive Behavior

The compound 4-Ethylimino-1,3-thiazol-2-amine presents a unique set of physicochemical challenges that must be rigorously evaluated during early-stage drug development. Structurally, the molecule features a 1,3-thiazole core, a primary 2-amino group, and an exocyclic 4-ethylimino group. The presence of these functional groups introduces two critical variables into its physicochemical profile: tautomerism and hydrolytic susceptibility .

Tautomeric Equilibria

Heterocyclic amines, particularly 2-aminothiazoles, exist in a delicate amino-imino tautomeric equilibrium. Computational density functional theory (DFT) and experimental Raman spectroscopy consistently demonstrate that the amino tautomer is the most thermodynamically stable form due to the preservation of the aromatic benzothiazole/thiazole ring system[1][2]. However, the exocyclic 4-ethylimino group introduces a competing electron-withdrawing effect. The precise tautomeric state dictates the molecule's hydrogen bond donor/acceptor profile, directly influencing its crystal lattice energy and, consequently, its intrinsic solubility.

Imine Hydrolysis Kinetics

The most significant liability of 4-Ethylimino-1,3-thiazol-2-amine is the exocyclic imine (Schiff base) bond. Imines are notoriously labile in aqueous environments. The kinetics and thermodynamics of3[3]. While they undergo relatively slow hydrolysis in neutral and basic conditions, they experience rapid and nearly complete hydrolysis in weakly acidic environments[3]. This is caused by the protonation of the imine nitrogen, which drastically increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by water[4].

Hydrolysis A 4-Ethylimino-1,3-thiazol-2-amine (Protonated Imine) B Tetrahedral Carbinolamine Intermediate A->B + H2O (Acidic pH) C 2-Amino-thiazol-4-one (Primary Degradant) B->C Cleavage D Ethylamine (Byproduct) B->D Cleavage

Fig 1: pH-dependent hydrolytic degradation pathway of the exocyclic imine group.

Equilibrium Solubility Testing (USP <1236> Framework)

To accurately predict systemic exposure and guide formulation, solubility must be measured across the physiological pH range. The5 provides the authoritative framework for determining the thermodynamic equilibrium solubility of drug substances[5].

Causality in Methodological Design

For 4-Ethylimino-1,3-thiazol-2-amine, standard solubility protocols must be modified to account for its chemical instability.

  • Avoidance of Alcohols: Co-solvents like methanol must be strictly avoided during media preparation, as alcohols can react with imines to form hemiaminal ethers, artificially skewing solubility and stability data[6].

  • Phase Separation via Centrifugation: 7 that can drastically reduce the apparent concentration of the active pharmaceutical ingredient (API) in the filtrate[7]. Centrifugation is prioritized to ensure the supernatant accurately reflects the dissolved API.

  • Solid-State Verification: A self-validating solubility protocol must analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD). If the pH or media induces a phase change (e.g., salt disproportionation or hydrate formation), the measured solubility no longer represents the original polymorph[8].

Step-by-Step Shake-Flask Protocol
  • Media Preparation: Prepare aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) and biorelevant media (FaSSIF, FeSSIF) without reactive co-solvents. Ensure the absence of common-ions that could suppress solubility via the common-ion effect[9].

  • Saturation: Add an excess of 4-Ethylimino-1,3-thiazol-2-amine to 10 mL of each medium in sealed glass vials.

  • Equilibration: Incubate vials in a reciprocating shaker at 37°C ± 0.5°C for 24 to 72 hours. Monitor pH at 2, 24, and 48 hours; adjust with 0.1 N HCl or NaOH if the API's basicity shifts the buffer pH.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 37°C to pellet the undissolved solid.

  • Supernatant Analysis: Dilute the supernatant immediately in a stabilizing diluent (e.g., pH 7.4 buffer where the imine is stable) and quantify via HPLC-UV against a validated calibration curve[10].

  • Solid-State Verification: Extract the solid pellet, dry gently under nitrogen, and analyze via XRPD to confirm structural integrity.

Solubility Step1 1. Media Preparation (Aqueous Buffers & Biorelevant Media) Step2 2. Saturation & Equilibration (Shake-Flask, 37°C, 24-72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation to avoid filter adsorption) Step2->Step3 Step4 4a. Supernatant Analysis (HPLC-UV Quantification) Step3->Step4 Liquid Phase Step5 4b. Solid-State Verification (XRPD for Form Changes) Step3->Step5 Solid Pellet

Fig 2: USP &lt;1236&gt; compliant shake-flask equilibrium solubility workflow.

Predicted Solubility & Media Matrix

Table 1: Predicted pH-Solubility Profile & Media Selection

MediapHRationaleExpected Solubility & Stability Behavior
SGF (Simulated Gastric Fluid) 1.2Simulates fasted stomachHigh apparent solubility (protonated amine), but rapid imine hydrolysis limits accurate quantification.
Acetate Buffer 4.5Simulates fed stomach / upper GIModerate solubility; moderate hydrolysis risk.
FaSSIF 6.5Simulates fasted intestineLower intrinsic solubility, but potential micellar solubilization; high stability.
Phosphate Buffer 7.4Blood plasma / lower GIBaseline intrinsic solubility; minimal hydrolysis due to unprotonated imine nitrogen.

Stability Testing Protocols (ICH Q1A(R2) Standards)

To establish a re-test period and shelf-life, stability testing must be conducted in accordance with the 11[11]. Because 4-Ethylimino-1,3-thiazol-2-amine is highly susceptible to hydrolysis, the stability-indicating analytical procedure must be capable of resolving the parent compound from its primary degradants (2-amino-thiazol-4-one and ethylamine).

Forced Degradation (Stress Testing) Methodology

Stress testing is required to elucidate the intrinsic stability characteristics of the active substance and validate the analytical method's specificity[11]. The protocol must be self-validating: samples must be neutralized prior to injection to ensure degradation occurs during the stress period, not within the HPLC autosampler.

  • Acid/Base Hydrolysis: Treat 1 mg/mL API solutions with 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 24 hours. Self-Validation: Neutralize the acidic sample with NaOH (and vice versa) immediately before HPLC injection to halt the reaction. Target 10-20% degradation[6].

  • Oxidative Stress: Treat the API with 3% H₂O₂ at room temperature for 24 hours to assess the vulnerability of the thiazole sulfur to oxidation (sulfoxide/sulfone formation).

  • Photostability: Expose the solid API to 1.2 million lux hours and 200 watt-hours/m² of near UV energy, strictly adhering to ICH Q1B.

Formal Stability Matrix

Table 2: ICH Q1A(R2) Stability Testing Matrix

Study TypeStorage ConditionMinimum Time PeriodPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsEstablish shelf-life under standard conditions[12].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsPredict long-term stability and identify degradation pathways[12].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsTriggered only if significant change occurs during accelerated testing[12].

Conclusion

The successful development of 4-Ethylimino-1,3-thiazol-2-amine relies on navigating its inherent chemical liabilities. Its exocyclic imine bond makes it highly susceptible to acid-catalyzed hydrolysis, dictating careful selection of formulation pH and avoidance of reactive excipients/solvents. By employing the USP <1236> framework for solubility and the ICH Q1A(R2) guidelines for stability, researchers can generate a robust, self-validating physicochemical profile that ensures safety, efficacy, and regulatory compliance.

Sources

Exploratory

The Pharmacological Versatility of Novel Thiazole Derivatives: A Technical Guide to Biological Activities and Experimental Validation

The Thiazole Pharmacophore: Structural and Electronic Rationale In contemporary medicinal chemistry, the 1,3-thiazole ring represents a privileged pharmacophore. As a five-membered heterocyclic system containing both an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thiazole Pharmacophore: Structural and Electronic Rationale

In contemporary medicinal chemistry, the 1,3-thiazole ring represents a privileged pharmacophore. As a five-membered heterocyclic system containing both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom, the thiazole core exhibits remarkable electronic diversity[1]. This unique structural topology allows thiazole derivatives to act simultaneously as hydrogen bond acceptors and lipophilic anchors, facilitating high-affinity interactions with a wide array of biological targets, including kinases, DNA gyrase, and structural proteins like tubulin[1].

The rational design of novel thiazole derivatives focuses on functionalizing the C2, C4, and C5 positions to fine-tune steric bulk and lipophilicity, thereby optimizing both pharmacokinetic profiles and target selectivity[1].

Core Biological Activities and Mechanistic Pathways

Anticancer Efficacy and Apoptotic Induction

Novel thiazole derivatives have demonstrated profound selective cytotoxicity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), and SaOS-2 (osteosarcoma)[2][3]. The primary mechanism of action for many of these compounds involves the destabilization of microtubule dynamics. By binding to the colchicine site of tubulin, thiazole derivatives arrest the cell cycle in the G2/M phase. Furthermore, high concentrations of specific thiazole analogs have been shown to inhibit critical survival pathways (such as PI3K/Akt), leading to the downstream activation of executioner caspases (Caspase 3/9) and the induction of apoptosis[3].

Antimicrobial and Antifungal Activity

Beyond oncology, the thiazole scaffold is a potent antimicrobial agent. Thiazole-based compounds effectively disrupt bacterial replication by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for maintaining DNA topology during replication[4]. Additionally, specialized thiazole derivatives have been identified as micromolar inhibitors of Leishmania braziliensis superoxide dismutase (LbSOD), highlighting their potential in treating neglected tropical diseases by disrupting the parasite's antioxidant defense mechanisms[5].

Pathway Thiazole Novel Thiazole Derivatives Microtubules Microtubule Destabilization Thiazole->Microtubules Binds Tubulin Kinase Kinase Inhibition (e.g., PI3K/Akt) Thiazole->Kinase ATP Competitive Apoptosis Apoptosis Induction (Caspase 3/9 Activation) Microtubules->Apoptosis Cell Cycle Arrest Kinase->Apoptosis Pro-survival Block Proliferation Decreased Tumor Cell Proliferation Apoptosis->Proliferation Cell Death

Mechanistic pathways of thiazole derivatives in inducing tumor cell apoptosis.

Self-Validating Experimental Methodologies

To ensure the scientific integrity of thiazole drug development, researchers must employ robust, self-validating protocols. Below are the definitive methodologies for the synthesis and in vitro screening of these compounds.

Microwave-Assisted Hantzsch Thiazole Synthesis

The Hantzsch reaction is the gold standard for constructing the 1,3-thiazole core. However, traditional refluxing often yields unwanted side products due to prolonged thermal exposure.

Step-by-Step Protocol:

  • Preparation: Combine equimolar amounts (1.0 mmol) of an α -haloketone and a substituted thiourea in a microwave-safe quartz vessel.

  • Solvent Addition: Add 2.0 mL of a green solvent (e.g., absolute ethanol) to facilitate uniform dielectric heating.

  • Irradiation: Subject the mixture to microwave irradiation at 150 W for 5–10 minutes. Monitor the internal temperature using an infrared sensor to ensure it does not exceed 90°C.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 20 mL of ice-cold distilled water to precipitate the crude product.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure thiazole derivative.

Causality & Rationale: Microwave irradiation directly couples with the polar reaction intermediates, drastically lowering the activation energy barrier. This kinetic control reduces reaction time from hours to minutes, preventing the thermodynamic degradation of the α -haloketone and ensuring a high-purity yield of the stable thiazole core.

In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the anticancer potential of synthesized derivatives, the MTT assay provides a reliable quantitative measure of cell viability[2][3].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., SaOS-2 or MCF-7) in 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment: Aspirate the media and treat the cells with varying concentrations of the thiazole derivatives (e.g., 1, 10, 25, 50, and 100 µM) dissolved in fresh media (DMSO concentration < 0.5%). Incubate for 48 hours.

  • Dye Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well to dissolve the crystals. Agitate the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Causality & Rationale: The MTT assay does not merely measure cell membrane integrity; it quantifies mitochondrial metabolic rate. Because thiazole derivatives often induce apoptosis via mitochondrial destabilization, measuring the activity of NAD(P)H-dependent cellular oxidoreductases (which reduce the yellow MTT dye to purple formazan) provides a highly sensitive, direct proxy for early-stage cellular stress and viability.

Workflow Design In Silico Design Synthesis Microwave Synthesis Design->Synthesis Char Structural Validation Synthesis->Char InVitro In Vitro Screening Char->InVitro Hit Hit Optimization InVitro->Hit

Self-validating experimental workflow for thiazole derivative development.

Quantitative Data Analysis

To benchmark the efficacy of novel thiazole derivatives, quantitative biological data from recent screenings are summarized below. The data highlights the structure-activity relationship (SAR), demonstrating how specific substitutions influence potency.

Table 1: In Vitro Anticancer Efficacy of Selected Thiazole Derivatives

Compound ScaffoldTarget Cell Line IC50​ (µM)Primary Mechanism of ActionReference
1,3-Thiazole-4-carboxamideMCF-7 (Breast)2.6 – 6.6Apoptosis induction[2]
Thiazol-2-ylidene-anilineSaOS-2 (Osteosarcoma)< 10.0Cell cycle arrest / Proliferation block[3]
Imidazo[2,1-b]thiazoleA549 (Lung)4.2 – 8.1Kinase inhibition[2]

Table 2: Antibacterial Activity of Thiazole Derivatives

Compound ScaffoldBacterial StrainMIC (µM)Target MechanismReference
2-Aminothiazole derivativeS. aureus (Gram +)83.5DNA Gyrase inhibition[2]
Schiff base-thiazoleE. coli (Gram -)12.5Cell wall / Membrane disruption[4]

Future Perspectives: ADMET and Structural Optimization

While the in vitro profiles of novel thiazole derivatives are highly promising, the transition from bench to bedside requires rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization[2]. Future drug development efforts must focus on mitigating the inherent lipophilicity of highly substituted thiazoles, which often leads to poor aqueous solubility. Strategies such as formulating thiazole-based prodrugs, incorporating polar functional groups (e.g., morpholine or piperazine rings), and utilizing nanoparticle delivery systems will be critical in translating these potent biological activities into clinically viable therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: RSC Advances (RSC Publishing)
  • Source: National Institutes of Health (NIH)
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Antibacterial Activity of Thiazole and its Derivatives: A Review Source: Biointerface Research in Applied Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Ethylimino-1,3-thiazol-2-amine as a Privileged Scaffold in Targeted Drug Design

Executive Summary The 2-aminothiazole core and its iminothiazole derivatives represent a highly versatile class of heterocycles in medicinal chemistry, frequently appearing in clinically approved drugs like dasatinib and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole core and its iminothiazole derivatives represent a highly versatile class of heterocycles in medicinal chemistry, frequently appearing in clinically approved drugs like dasatinib and meloxicam[1][2]. Specifically, 4-ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) serves as a potent bifunctional scaffold. The presence of both the exocyclic 2-amino group and the 4-ethylimino moiety provides distinct hydrogen bond donor and acceptor sites. These structural features are crucial for anchoring within kinase hinge regions or allosteric pockets of target proteins such as p53, alkaline phosphatase, and GSK-3β[3][4][5]. This application note outlines the mechanistic rationale, synthesis, derivatization, and biological evaluation protocols for deploying this scaffold in modern drug discovery.

Mechanistic Rationale & Scaffold Causality

The selection of 4-ethylimino-1,3-thiazol-2-amine over simpler thiazole rings is driven by three core pharmacological principles:

  • Conformational Rigidity & Tautomerism : The iminothiazole core can exist in various tautomeric forms (e.g., 2-amino-thiazoline vs. 2-imino-thiazolidine), allowing the molecule to dynamically adapt to the electronic and spatial demands of a receptor's binding site[5].

  • Bidentate Hydrogen Bonding Network : The 2-amino group acts as a classic hydrogen bond donor to the backbone carbonyls of kinase hinge regions[2]. Simultaneously, the 4-ethylimino group provides an additional vector for solvent-exposed interactions or secondary pocket binding, significantly improving target selectivity over mono-substituted analogs.

  • Optimized Lipophilic Efficiency (LipE) : The ethyl group on the imine nitrogen adds a localized lipophilic patch. This allows the scaffold to engage in hydrophobic interactions within the active site without drastically increasing the overall molecular weight, thereby preserving favorable pharmacokinetic properties like membrane permeability.

G N1 Target Identification (e.g., Kinases, p53) N2 Scaffold Selection 4-Ethylimino-1,3-thiazol-2-amine N1->N2 N3 Library Synthesis (Derivatization) N2->N3 N4 In Vitro Screening (HTS Kinase Assays) N3->N4 N5 Hit-to-Lead Optimization (SAR Analysis) N4->N5 N5->N3 Iterative SAR N6 In Vivo Validation N5->N6

Iterative drug discovery workflow utilizing the 4-ethylimino-1,3-thiazol-2-amine scaffold.

Experimental Protocols

Protocol 1: Solvent-Controlled Synthesis of 4-Ethylimino-1,3-thiazol-2-amine Derivatives

Causality : Traditional Hantzsch thiazole syntheses often require harsh conditions or toxic solvents[1]. This protocol utilizes water as an eco-friendly solvent with recoverable glycosylated resorcin[4]arene cavitands (RCGs) to drive the thiocyanation and cyclization. The RCG catalyst encapsulates the water-insoluble precursors, lowering the activation energy for the nucleophilic attack by the thiocyanate sulfur, minimizing toxic organic waste, and improving yield through the hydrophobic effect[2].

Step-by-Step Methodology :

  • Preparation : In a 50 mL round-bottom flask, add 1.0 mmol of the appropriate α -bromo-N-ethylalkanimidamide precursor and 1.1 mmol of potassium thiocyanate (KSCN) into 10 mL of deionized water[2].

  • Catalysis : Add 1 mol % of RCG catalyst (or a phase-transfer catalyst like TBAB if RCG is unavailable). Stir vigorously.

  • Intermediate Formation : Heat the reaction mixture to 80 °C for 30 minutes. The intermediate α -thiocyanato-N-ethylalkanimidamide forms rapidly[2][6].

  • Amination & Cyclization : Introduce 1.1 mmol of the desired amine (e.g., an aniline derivative for 2-amino substitution) to the mixture. Continue heating at 80 °C for 1 hour[2]. Note: The amine attacks the thiocyanate carbon, triggering intramolecular cyclization to form the 1,3-thiazole ring.

  • Workup : Cool the mixture to room temperature. Extract the product with ethyl acetate (2 × 15 mL). The aqueous layer containing the RCG catalyst can be reserved for subsequent cycles[2].

  • Purification : Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the functionalized derivative.

Protocol 2: High-Throughput Kinase Inhibition Assay (GSK-3β)

Causality : Iminothiazoles are documented inhibitors of kinases such as GSK-3β[3]. An ATP-competitive luminescence binding assay is utilized here to validate the scaffold's ability to anchor in the kinase hinge region. ATP concentration is kept near the Km​ value to maximize sensitivity for ATP-competitive inhibitors.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Serially dilute the synthesized iminothiazole derivatives in DMSO to 100x the final desired concentration, then dilute 1:10 in the assay buffer.

  • Enzyme Incubation : In a 384-well solid white plate, combine 10 µL of recombinant GSK-3β enzyme (final concentration 1 nM) with 5 µL of the compound solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 10 µL of a substrate mixture containing 25 µM ATP and 2 µM of specific peptide substrate (e.g., GSM peptide).

  • Detection : After 60 minutes of incubation at room temperature, add 25 µL of Kinase-Glo® Luminescent Reagent (Promega) to halt the reaction and quantify the remaining unreacted ATP.

  • Data Analysis : Measure luminescence using a microplate reader. Calculate IC 50​ values using non-linear regression analysis (e.g., GraphPad Prism), noting that luminescence is inversely proportional to kinase activity.

Pathway Imino 4-Ethylimino-1,3-thiazol-2-amine Derivative GSK3 GSK-3β Kinase Imino->GSK3 Competitive Inhibition BetaCat β-Catenin (Substrate) GSK3->BetaCat Phosphorylation (Blocked) Degradation Proteasomal Degradation BetaCat->Degradation If Phosphorylated Survival Cell Survival / Proliferation BetaCat->Survival If Unphosphorylated (Active)

Pharmacological modulation of the GSK-3β/β-Catenin pathway by iminothiazole derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the structure-activity relationship (SAR) of the scaffold, the following table summarizes representative data based on typical iminothiazole kinase inhibitors[4][7].

Compound IDR1 (2-Amino substituent)R2 (4-Imino substituent)Yield (%)GSK-3β IC 50​ (nM)Caco-2 Permeability ( 10−6 cm/s)
Lead-1 HEthyl85125015.2
Analog-A PhenylEthyl7834022.4
Analog-B 4-FluorophenylEthyl818528.1
Analog-C 4-MethoxyphenylEthyl7441018.5
Analog-D 4-FluorophenylMethyl (Control)7921012.3

SAR Analysis : The substitution of the 2-amino group with a 4-fluorophenyl ring (Analog-B) significantly enhances potency, likely due to favorable halogen-bonding within the hydrophobic pocket of the kinase. Comparing Analog-B and Analog-D demonstrates that the ethyl group provides superior potency and membrane permeability over the methyl control, validating the specific selection of the 4-ethylimino scaffold.

References

  • An In-depth Technical Guide to the Synthesis and Biological Significance of the 2-Aminothiazole Core Benchchem
  • Some biologically active iminothiazole-based scaffolds ResearchG
  • Rational Approaches, Design Strategies, Structure Activity Relationship and Mechanistic Insights for Therapeutic Coumarin Hybrids PMC / NIH
  • New series of novel bis-coumarin-iminothiazole hybrids RSC Advances
  • Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS The Journal of Organic Chemistry - ACS Public
  • Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism Journal of Medicinal Chemistry - ACS Public
  • Thiocyanation and 2-Amino-1,3-thiazole Formation in Water Using Recoverable and Reusable Glycosylated Resorcin[4]arene Cavitands The Journal of Organic Chemistry - ACS Public

Sources

Application

Application Note: Antimicrobial Assays for 4-Ethylimino-1,3-thiazol-2-amine Derivatives

Introduction and Mechanistic Rationale The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, demonstrating robust antimicrobial, antifungal, and antitubercular properties. Specifically, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, demonstrating robust antimicrobial, antifungal, and antitubercular properties. Specifically, the functionalization of this core to yield 4-Ethylimino-1,3-thiazol-2-amine derivatives introduces critical physicochemical advantages. The ethylimino moiety significantly enhances the lipophilicity of the molecule, a causal factor that directly improves passive diffusion across the lipid-rich cell walls of Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria (e.g., Mycobacterium tuberculosis).

From a mechanistic standpoint, in silico and in vitro evaluations suggest that substituted 2-aminothiazoles exert their bactericidal effects primarily through the inhibition of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), an essential enzyme in the early stages of bacterial peptidoglycan biosynthesis[1]. By blocking MurB, these derivatives halt cell wall assembly, leading to osmotic instability and subsequent bacterial lysis.

Mechanistic Pathway

MOA A 4-Ethylimino-1,3-thiazol-2-amine Derivative B Bacterial Cell Wall Penetration A->B Lipophilic diffusion C MurB Enzyme (Peptidoglycan Precursor) B->C Target Binding D Inhibition of Cell Wall Synthesis C->D Enzymatic Blockade E Osmotic Lysis & Bacterial Death D->E Structural failure

Proposed MurB-mediated antimicrobial mechanism of 4-ethylimino-1,3-thiazol-2-amines.

Quantitative Data Presentation

The versatility of the thiazol-2-amine core allows for broad-spectrum activity. The table below synthesizes the Minimum Inhibitory Concentration (MIC) data for representative derivatives against clinically relevant pathogens, establishing a baseline for expected assay performance[2].

Compound Class / DerivativeTarget OrganismMIC (µg/mL)Mechanistic Notes
4-Ethylimino-1,3-thiazol-2-amine (Model) Staphylococcus aureus (MRSA)2 - 8MurB inhibition; cell wall disruption
Piperazinyl-2-aminothiazole Escherichia coli8 - 16Outer membrane permeabilization
N-(3-Chlorobenzoyl)-thiazol-2-amine Mycobacterium tuberculosis0.008 - 0.5Mycolic acid synthesis blockade
Thiazolyl-thiourea derivative Candida albicans15 - 32CYP51 inhibition (Antifungal)

Experimental Design: Causality and Self-Validation

When evaluating novel 4-Ethylimino-1,3-thiazol-2-amine derivatives, a sequential assay design is mandatory to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) mechanisms.

  • Solvent Causality: Thiazole derivatives are inherently hydrophobic. Dimethyl sulfoxide (DMSO) is used as the primary solvent. However, the final assay concentration of DMSO must not exceed 1% v/v, as higher concentrations independently induce bacterial membrane toxicity, confounding the MIC readout.

  • Self-Validating Assay Systems: Every microtiter plate must contain internal controls to validate the run. A plate is only considered valid if:

    • Sterility Control (Media only): Shows absolute zero optical density (OD) increase.

    • Growth Control (Media + Inoculum + 1% DMSO): Reaches logarithmic growth phase (OD600 > 0.4).

    • Positive Control (Standard Antibiotic): Yields an MIC within one log2 dilution of established CLSI (Clinical and Laboratory Standards Institute) guidelines.

Assay Workflow

Workflow S1 Compound Preparation (DMSO Stock) S2 Broth Microdilution (MIC Assay) S1->S2 S3 Subculture to Agar (MBC Assay) S2->S3 Clear wells S4 Time-Kill Kinetics S2->S4 Active hits S5 Data Analysis (Bactericidal vs Bacteriostatic) S3->S5 S4->S5

High-throughput antimicrobial screening workflow for thiazole derivatives.

Detailed Experimental Protocols

Protocol 1: High-Throughput Broth Microdilution (MIC & MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) according to CLSI standards[2].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Resazurin sodium salt (0.015% w/v aqueous solution)

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain on agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well inoculum of 5×105 CFU/mL.

  • Compound Dilution: Prepare a 10 mg/mL stock of the 4-Ethylimino-1,3-thiazol-2-amine derivative in 100% DMSO. Perform two-fold serial dilutions in CAMHB across the 96-well plate (Columns 1-10). Ensure the final DMSO concentration is ≤1% .

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all test wells, the growth control well (Column 11), and the positive control well (e.g., Ciprofloxacin). Add 50 µL of sterile CAMHB to the sterility control well (Column 12).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours[3].

  • MIC Determination (Resazurin Addition): Add 10 µL of resazurin solution to all wells. Incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. The MIC is the lowest concentration well that remains strictly blue.

  • MBC Determination: Aspirate 10 µL from all wells exhibiting no visible growth (blue wells) and spot them onto drug-free Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% (3-log) reduction in CFU compared to the initial inoculum[4].

    • Interpretation: If the MBC/MIC ratio is ≤4 , the derivative is classified as bactericidal. If >4 , it is bacteriostatic[4].

Protocol 2: Time-Kill Kinetics Assay

To understand the pharmacodynamic profile of the thiazole derivative, a time-kill assay maps the rate of bacterial cell death over time.

Step-by-Step Methodology:

  • Preparation: Prepare flasks containing 10 mL of CAMHB. Inoculate with the target pathogen to a starting density of 1×106 CFU/mL.

  • Dosing: Add the 4-Ethylimino-1,3-thiazol-2-amine derivative to achieve final concentrations of 1× MIC, 2× MIC, and 4× MIC. Include a drug-free growth control flask.

  • Sampling: Incubate flasks at 37°C with orbital shaking (200 rpm). At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Neutralization & Plating: Immediately perform 10-fold serial dilutions in sterile PBS to halt compound action (neutralization via dilution). Plate 20 µL of each dilution onto agar plates using the track-dilution method.

  • Analysis: Count colonies after 24 hours of incubation. Plot log10​ CFU/mL versus time. A bactericidal effect is confirmed if a ≥3log10​ decrease in CFU/mL is observed within 24 hours.

References

  • National Center for Biotechnology Information (PMC). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available at: [Link]

  • PubMed. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Available at: [Link]

  • CLOCKSS. One-pot synthesis of N-substituted 2-aminothiazole derivatives and in vitro antibacterial evaluation. Available at: [Link]

Sources

Method

Application Note: In Vitro Anticancer Screening and Mechanistic Profiling of 4-Ethylimino-1,3-thiazol-2-amine

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists Scientific Rationale & Pharmacological Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists

Scientific Rationale & Pharmacological Context

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in several FDA-approved anticancer therapeutics, including the kinase inhibitors dasatinib and alpelisib 1. The compound 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) represents a highly tunable derivative within this class.

From a mechanistic standpoint, the 2-aminothiazole core acts as a bioisostere for the adenine ring of ATP. This structural mimicry allows these derivatives to competitively occupy the ATP-binding pocket of hyperactive kinases (e.g., PI3K, Src) that drive oncogenesis. The addition of the ethylimino group modifies the compound's lipophilicity and electron density, which can significantly enhance cellular permeability and kinase selectivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The protocols herein are engineered as self-validating systems , ensuring that your in vitro screening cascade yields robust, reproducible, and mechanistically sound data.

Mechanistic Pathway

The primary anticancer activity of 2-aminothiazole derivatives is attributed to their ability to induce programmed cell death (apoptosis) and halt cellular proliferation via cell cycle arrest 2.

Mechanism Ligand 4-Ethylimino-1,3-thiazol-2-amine Kinase Target Kinases (e.g., PI3K, Src) Ligand->Kinase Competitive Inhibition Proliferation Cell Proliferation Pathways (AKT/mTOR) Kinase->Proliferation Blocked Activation Arrest Cell Cycle Arrest (G0/G1 or G2/M) Proliferation->Arrest Dysregulation Apoptosis Programmed Cell Death (Caspase Cascade) Proliferation->Apoptosis Pro-apoptotic shift

Figure 1: Proposed kinase-mediated mechanism of action for 2-aminothiazole derivatives.

Quantitative Benchmarks: Expected Cytotoxicity

Before initiating screening, it is crucial to establish expected performance benchmarks. Based on comparative literature for 2-aminothiazole derivatives 3, the table below summarizes the anticipated half-maximal inhibitory concentrations (IC50) across standard human cancer cell lines.

Table 1: Representative In Vitro Cytotoxicity of 2-Aminothiazole Analogs

Target Cell LineTissue OriginExpected IC50 Range (µM)Primary Observed Mechanism
A549 Lung Carcinoma1.60 – 4.89Apoptosis / G2/M Arrest
HeLa Cervical Adenocarcinoma1.60 – 2.01Apoptosis
HepG2 Hepatocellular Carcinoma0.50 – 5.00Kinase Inhibition
K562 Chronic Myelogenous Leukemia0.78 – 2.50G0/G1 Arrest

(Note: Data synthesized from foundational screening of structurally analogous 2-aminothiazole derivatives 2, 4.)

Experimental Workflow Architecture

To systematically evaluate 4-Ethylimino-1,3-thiazol-2-amine, we employ a tiered screening cascade. We begin with high-throughput viability assays to establish potency, followed by flow cytometry-based mechanistic profiling.

Workflow A Compound Preparation 4-Ethylimino-1,3-thiazol-2-amine C Primary Screening MTT Viability Assay A->C B Cell Line Culturing (e.g., A549, HeLa, K562) B->C D Dose-Response Analysis IC50 Determination C->D E Mechanistic Profiling D->E F Cell Cycle Analysis Flow Cytometry (PI) E->F G Apoptosis Assay Annexin V-FITC / PI E->G

Figure 2: Standardized in vitro screening workflow for 2-aminothiazole derivatives.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Cell Viability (MTT Assay)

Causality & Logic: The MTT assay relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase in living cells. We utilize a 48–72 hour incubation window because typical mammalian cancer cell lines have doubling times of 20–30 hours. This duration allows for at least two full cell division cycles, ensuring that compounds targeting the cell cycle have sufficient time to manifest their anti-proliferative effects 3.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well into a 96-well plate in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Compound Treatment: Prepare a serial dilution of 4-Ethylimino-1,3-thiazol-2-amine in DMSO, then dilute in media (final DMSO concentration must be ≤0.1% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate the treated plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

Self-Validation Check: Include a known cytotoxic agent (e.g., Doxorubicin or Alpelisib) as a positive control. The assay is only validated if the positive control yields an IC50 within ±0.5 log units of its historical benchmark, and the vehicle control (0.1% DMSO) demonstrates >95% viability compared to untreated media.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality & Logic: To determine if the compound arrests cell division, we measure DNA content. Cold 70% ethanol is used for fixation because it precipitates proteins and permeabilizes the lipid bilayer without cross-linking them (unlike formaldehyde). This allows the bulky Propidium Iodide (PI) molecule to access the nucleus. RNase A addition is a non-negotiable step; PI intercalates into all double-stranded nucleic acids. Failing to degrade RNA will result in false-positive fluorescence, obscuring the distinct G0/G1, S, and G2/M DNA peaks 2.

  • Treatment & Harvesting: Treat cells with the compound at 0.5×, 1×, and 2× its determined IC50 value for 24 hours. Harvest cells via trypsinization, ensuring collection of both floating and adherent cells.

  • Fixation: Wash cells twice with cold PBS. Resuspend the pellet in 300 µL of cold PBS, then add 700 µL of ice-cold absolute ethanol dropwise while gently vortexing to prevent clumping. Fix at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge at 1000 rpm for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS to rehydrate the cells.

  • Staining: Resuspend the pellet in 500 µL of PI/RNase staining buffer (containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze via flow cytometry (excitation 488 nm, emission 610 nm).

Self-Validation Check: The coefficient of variation (CV) of the G0/G1 peak in the vehicle control must be <5%. A broader peak indicates poor alignment of the flow cytometer fluidics or incomplete RNase digestion, invalidating the cell cycle distribution data.

Protocol C: Apoptosis Evaluation (Annexin V-FITC/PI)

Causality & Logic: This assay exploits the loss of plasma membrane asymmetry during apoptosis. In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet. Upon early apoptosis, flippase activity drops and scramblase activity increases, externalizing PS where Annexin V-FITC can bind it. Because PI is excluded by intact membranes, combining these two dyes allows us to definitively separate early apoptotic cells (Annexin V+ / PI-) from late apoptotic/necrotic cells (Annexin V+ / PI+) 2.

  • Induction: Treat cells with the compound for 24–48 hours.

  • Harvesting: Collect cells (including supernatant to capture already detached apoptotic cells). Wash twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a culture tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry.

Self-Validation Check: Utilize single-stained controls (Annexin V only, PI only) and an unstained control for proper fluorescence compensation. A biological positive control (e.g., cells treated with 100 µM H2O2 for 4 hours) must demonstrate a clear, quantifiable shift into the Q2 (late apoptosis) and Q3 (early apoptosis) quadrants.

References

  • Source: nih.
  • Source: benchchem.
  • Source: benchchem.
  • Source: alliedacademies.

Sources

Application

Application Notes and Protocols: Evaluation of the Anti-inflammatory Activity of 4-Ethylimino-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory disease...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Thiazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[1][2][3] This document provides a comprehensive guide for the evaluation of the anti-inflammatory potential of a novel thiazole derivative, 4-Ethylimino-1,3-thiazol-2-amine . These protocols are designed to be robust and provide a clear rationale for each experimental step, ensuring scientific integrity and reproducibility.

The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to modulate key inflammatory mediators and signaling pathways.[1][2] This guide will detail both in vitro and in vivo methods to thoroughly characterize the anti-inflammatory profile of 4-Ethylimino-1,3-thiazol-2-amine, from initial cell-based screenings to whole-organism models.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic characterization of novel compounds. These assays provide a controlled environment to assess the direct effects of 4-Ethylimino-1,3-thiazol-2-amine on cellular and molecular mediators of inflammation.

Assessment of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with agents like lipopolysaccharide (LPS).[4] A reduction in NO production in the presence of the test compound suggests potential anti-inflammatory activity. The Griess assay is a common colorimetric method to measure nitrite (NO₂⁻), a stable product of NO in cell culture supernatants.[4][5]

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[6]

  • Compound Treatment: Pre-treat the cells with various concentrations of 4-Ethylimino-1,3-thiazol-2-amine (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[7]

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[7] Include the following controls:

    • Negative Control: Cells with media only (no LPS or compound).

    • LPS Control: Cells with LPS only.

    • Positive Control: Cells with LPS and a known iNOS inhibitor (e.g., L-NAME) or a standard anti-inflammatory drug (e.g., Dexamethasone).[7]

    • Compound Only Control: Cells with the highest concentration of the compound only (to check for intrinsic effects).[7]

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Assay:

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[6]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[6]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[6]

Data Presentation:

Treatment GroupConcentrationAbsorbance (540 nm)Nitrite Concentration (µM)% Inhibition of NO Production
Negative Control-
LPS Control1 µg/mL0%
Positive Control (L-NAME)(Specify)
Test Compound1 µM
Test Compound10 µM
Test Compound50 µM
Test Compound100 µM
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade.[8][9] Evaluating the ability of 4-Ethylimino-1,3-thiazol-2-amine to inhibit the production of these cytokines in LPS-stimulated macrophages is a critical indicator of its anti-inflammatory potential.[10]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as in the Nitric Oxide Production Assay (Section 1.1, steps 1-3).

  • Sample Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.[11]

    • Follow the manufacturer's instructions for the assay procedure.[12] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected cell culture supernatants.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the supernatants using a standard curve generated with recombinant cytokines provided in the kit.[8]

Data Presentation:

Treatment GroupConcentrationTNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Negative Control-
LPS Control1 µg/mL0%0%
Positive Control (Dexamethasone)(Specify)
Test Compound1 µM
Test Compound10 µM
Test Compound50 µM
Test Compound100 µM
Cyclooxygenase (COX-2) Inhibition Assay

Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-2.[13] This assay will determine if 4-Ethylimino-1,3-thiazol-2-amine can directly inhibit COX-2 activity.

Protocol:

  • Assay Kit: Utilize a commercially available COX-2 inhibitor screening assay kit.[14][15][16]

  • Reagent Preparation: Prepare all reagents (human recombinant COX-2 enzyme, reaction buffer, heme, arachidonic acid substrate) as per the kit's instructions.[14][16]

  • Reaction Setup:

    • Background Control: Inactivate the COX-2 enzyme (e.g., by boiling) to establish a baseline.[14]

    • 100% Initial Activity: Include a reaction with active COX-2 enzyme and the vehicle used to dissolve the test compound.[14]

    • Inhibitor Wells: Include reactions with active COX-2 enzyme and various concentrations of 4-Ethylimino-1,3-thiazol-2-amine.

    • Positive Control: Include a known COX-2 inhibitor (e.g., celecoxib).[17]

  • Incubation: Pre-incubate the enzyme with the test compound or vehicle for a specified time (e.g., 10 minutes at 37°C) to allow for binding.[16]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.[16]

  • Detection: After a specific reaction time, stop the reaction and measure the product (e.g., Prostaglandin G2 or PGF2α) using the detection method specified in the kit (fluorometric or colorimetric).[16][17]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).[13]

Data Presentation:

CompoundConcentrationCOX-2 Activity (%)% Inhibition
Vehicle Control-1000
Positive Control (Celecoxib)(Specify)
Test Compound(Conc. 1)
Test Compound(Conc. 2)
Test Compound(Conc. 3)
Test Compound(Conc. 4)
IC₅₀
Investigating the NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[18][19] The canonical NF-κB pathway is activated by inflammatory stimuli like LPS.[20][21][22] Investigating the effect of 4-Ethylimino-1,3-thiazol-2-amine on NF-κB activation can provide insight into its mechanism of action.

Workflow Diagram:

G cluster_0 In Vitro NF-κB Pathway Investigation cluster_1 Cellular Events cluster_2 Analysis LPS LPS Stimulation Cells RAW 264.7 Macrophages LPS->Cells Compound 4-Ethylimino-1,3-thiazol-2-amine Treatment Compound->Cells IKK IKK Activation Cells->IKK Activates IκBα IκBα Degradation IKK->IκBα Phosphorylates & Degrades NFκB NF-κB Nuclear Translocation IκBα->NFκB Releases WesternBlot Western Blot for p-IκBα and nuclear p65 IκBα->WesternBlot Gene Pro-inflammatory Gene Transcription NFκB->Gene Induces NFκB->WesternBlot ELISA Cytokine Measurement (TNF-α, IL-6) Gene->ELISA

Caption: Workflow for investigating the effect of the test compound on the NF-κB signaling pathway.

Protocol (Western Blot for NF-κB activation):

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the test compound and LPS as described previously.

  • Protein Extraction: After a shorter incubation period (e.g., 30-60 minutes for IκBα phosphorylation and 1-2 hours for nuclear translocation), prepare nuclear and cytoplasmic protein extracts.

  • Western Blotting:

    • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, the p65 subunit of NF-κB, and a nuclear loading control (e.g., Lamin B1).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: Quantify the band intensities to determine the effect of the test compound on IκBα degradation and NF-κB p65 nuclear translocation.

Part 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential to confirm the anti-inflammatory efficacy of a compound in a whole-organism system.

Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[23][24] Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema, which can be measured over time.[23] Inhibition of this edema by 4-Ethylimino-1,3-thiazol-2-amine indicates its potential anti-inflammatory activity in vivo.[25][26][27]

Workflow Diagram:

G cluster_0 Carrageenan-Induced Paw Edema Protocol Animal Group Rats Treatment Administer Test Compound (e.g., oral gavage) Animal->Treatment Carrageenan Inject Carrageenan (1%) into Hind Paw Treatment->Carrageenan 1 hour post-treatment Measure Measure Paw Volume (Plethysmometer) Carrageenan->Measure At 0, 1, 2, 3, 4, 5 hours Analysis Calculate % Edema Inhibition Measure->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Grouping: Divide rats into groups (n=6-8 per group):

    • Control Group: Vehicle only.

    • Positive Control Group: A standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

    • Test Groups: Different doses of 4-Ethylimino-1,3-thiazol-2-amine.

  • Compound Administration: Administer the test compound or controls via an appropriate route (e.g., oral gavage) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[25]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours% Inhibition at 3 hoursPaw Volume Increase (mL) at 5 hours% Inhibition at 5 hours
Control (Vehicle)-00
Positive Control (Indomethacin)10
Test Compound10
Test Compound20
Test Compound40
Histopathological Examination and Cytokine Analysis of Paw Tissue

At the end of the carrageenan-induced paw edema experiment, paw tissue can be collected for further analysis.

  • Histopathology: Paw tissue can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammatory cell infiltration and tissue damage.[27]

  • Cytokine Analysis: Paw tissue can be homogenized to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) and PGE2 using ELISA, providing a molecular understanding of the inflammatory response in the tissue.[25]

Conclusion

This guide provides a comprehensive framework for evaluating the anti-inflammatory activity of 4-Ethylimino-1,3-thiazol-2-amine. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a robust data package to characterize the compound's potential as a novel anti-inflammatory agent. The integration of cellular assays, biochemical analyses, and whole-animal models allows for a thorough understanding of both the efficacy and the potential mechanism of action of this promising thiazole derivative.

References

  • Baldwin, A. S. (2001). The transcription factor NF-κB and human disease. Journal of Clinical Investigation, 107(1), 3–6. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). Inflammation meets cancer, with NF-κB as the matchmaker. Nature Immunology, 12(8), 715–723. [Link]

  • Gautam, R. K., & Singh, D. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344–362. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Creative Bioarray. (2024). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]

  • Probiotek. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Probiotek. [Link]

  • Khan, H., et al. (2021). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Park, J. H., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 70(2), 136–141. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]

  • Ben-Houcine, W., et al. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in Molecular Biology, 2120, 161–170. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(2), 249-258. [Link]

  • Kim, B. H., et al. (2005). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. Pathogens and Disease, 43(1), 45-51. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Cîrcu, M., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Pharmaceuticals. [Link]

  • Bendi, A., Kaushik, M. P., & Raghav, N. (Eds.). (2024). Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists. Bentham Science Publishers. [Link]

  • Bendi, A., Kaushik, M. P., & Raghav, N. (Eds.). (2024). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science. [Link]

  • Tenne, P. C., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 52(6), 633-638. [Link]

  • Sharma, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Neag, M. A., et al. (2020). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Oncology Letters, 20(5), 1-1. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Rahman, H., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(19), 6828. [Link]

  • Kulkarni, S. K., et al. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. Current Drug Discovery Technologies, 14(4), 287-296. [Link]

  • Nobre, M. (2026, March 14). What are the appropriate treatments for testing natural compounds that reduce nitric oxide (NO) production in LPS-stimulated macrophages? ResearchGate. [Link]

  • Inagawa, H., et al. (2013). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Anticancer Research, 33(7), 2847-2852. [Link]

  • El-Sayed, M. A. A., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Molecules, 27(5), 1539. [Link]

  • Lee, P., et al. (1973). Method for Assessing Therapeutic Potential of Anti-inflammatory Antirheumatic Drugs in Rheumatoid Arthritis. British Medical Journal, 2(5868), 685–688. [Link]

  • Kaneko, N., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Pharmacological Sciences, 121(1), 73-78. [Link]

  • Kumar, S. D., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 12(2), 583-591. [Link]

  • Skurk, T., et al. (2004). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Cytokine Network, 15(4), 331-336. [Link]

  • arigo Biolaboratories. (n.d.). arigoPLEX® Mouse M1/M2 Cytokines Multiplex ELISA Kit (IL4, IL6, IL10, TNF alpha). arigo Biolaboratories. [Link]

  • arigo Biolaboratories. (n.d.). arigoPLEX® Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004). arigo Biolaboratories. [Link]

  • National Cancer Institute. (n.d.). IL-6, TNF-alpha, CRP. Division of Cancer Control and Population Sciences. [Link]

  • Javed, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry. [Link]

  • Ullah, H., et al. (2022). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(29), 20040-20045. [Link]

  • Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. [Link]

Sources

Method

Application Notes and Protocols for Assessing Tubulin Polymerization Inhibition by Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Cytoskeleton with Thiazole-Based Inhibitors The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Cytoskeleton with Thiazole-Based Inhibitors

The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell function. Its roles in cell division, intracellular transport, and the maintenance of cell shape make it a prime target for anticancer drug development.[1][2] Disruption of microtubule dynamics can trigger mitotic arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[3][4]

Thiazole-containing compounds have emerged as a promising class of tubulin polymerization inhibitors.[5][6] Many of these molecules act as microtubule-destabilizing agents, often by binding to the colchicine site on β-tubulin, thereby preventing the formation of functional microtubules.[3][4][7] This application note provides a detailed, field-proven guide for researchers to accurately assess the inhibitory effects of novel thiazole compounds on tubulin polymerization, from initial biochemical validation to cell-based confirmation of their mechanism of action.

Part 1: In Vitro Tubulin Polymerization Assay

This biochemical assay is the foundational step in characterizing a compound's direct interaction with tubulin. It measures the change in turbidity (light scattering) as purified tubulin polymerizes into microtubules. Inhibitors will alter the kinetics of this process.[1][8]

Principle of the Assay

The polymerization of tubulin into microtubules is a temperature-dependent process that can be monitored by measuring the increase in absorbance at 340 nm.[8][9] The reaction follows a sigmoidal curve with three phases: nucleation (a lag phase), growth (a rapid increase in absorbance), and a steady state (a plateau).[1][8] Thiazole compounds that inhibit tubulin polymerization will typically reduce the rate and extent of this absorbance increase.

Materials and Reagents
  • Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., porcine brain tubulin).[10]

  • GTP (Guanosine-5'-triphosphate): Required for tubulin polymerization.

  • Polymerization Buffer (PB): Typically contains 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[8][9]

  • Glycerol: Often added to the polymerization buffer to promote tubulin assembly.[9][10]

  • Test Thiazole Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Controls:

    • Nocodazole or Colchicine: Known tubulin polymerization inhibitors.[8][11]

    • Paclitaxel: A microtubule stabilizing agent.[8][11]

  • Negative Control: Vehicle (e.g., DMSO).

  • Equipment:

    • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340-350 nm.[8][11]

    • 96-well, half-area, clear-bottom plates.[11]

    • Pipettes and tips.

    • Ice bath.

Experimental Protocol
  • Preparation of Reagents:

    • Thaw tubulin, GTP, and polymerization buffer on ice. It is critical to keep the tubulin on ice to prevent premature polymerization.[8][11]

    • Prepare a stock solution of GTP (e.g., 100 mM) in polymerization buffer.

    • Prepare a working solution of tubulin at the desired concentration (e.g., 3 mg/mL) in polymerization buffer containing 1 mM GTP.[8][9]

    • Prepare serial dilutions of the test thiazole compounds and control compounds in polymerization buffer.

  • Assay Setup:

    • All steps should be performed on ice to prevent premature tubulin polymerization.[10][11]

    • In a 96-well plate, add the diluted test compounds, positive controls, and negative control to the appropriate wells. A typical reaction volume is 100 µL, with 10 µL of the compound dilution and 90 µL of the tubulin working solution.[1]

    • It is recommended to run each condition in triplicate to ensure data reproducibility.[11]

  • Data Acquisition:

    • Pre-warm the spectrophotometer to 37°C.[8][10]

    • Initiate the polymerization reaction by placing the 96-well plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[9][11]

Data Analysis and Interpretation
  • Plot the Data: Graph the absorbance at 340 nm versus time for each concentration of the thiazole compound and the controls.

  • Determine Key Parameters:

    • Vmax (Maximum Polymerization Rate): The steepest slope of the polymerization curve.

    • Amax (Maximum Polymer-Mass): The absorbance at the steady-state plateau.

    • Lag Time: The time before a significant increase in absorbance is observed.

  • Calculate IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the thiazole compound that inhibits tubulin polymerization by 50%. This can be calculated by plotting the Vmax or Amax against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Part 2: Cell-Based Assays for Microtubule Disruption

While the in vitro assay confirms a direct interaction with tubulin, cell-based assays are crucial to verify that the thiazole compounds can penetrate the cell membrane and disrupt the microtubule network in a cellular context.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative data on the effects of the test compounds.

Cells are treated with the thiazole compound, then fixed and permeabilized. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody. The microtubule morphology is then visualized using a fluorescence microscope.

  • Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7).[2][7][12]

  • Cell Culture Medium and Supplements.

  • Test Thiazole Compounds.

  • Positive Control: Nocodazole or Colchicine.

  • Fixation Solution: 4% paraformaldehyde in PBS or ice-cold methanol.[12]

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.[12]

  • Blocking Buffer: PBS containing 2% Bovine Serum Albumin (BSA).[12]

  • Primary Antibody: Mouse anti-α-tubulin antibody.[12]

  • Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium.

  • Equipment:

    • Fluorescence microscope with appropriate filters.

    • Cell culture plates or coverslips.

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the thiazole compound and controls for a specified period (e.g., 30 minutes to 24 hours).[12]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[12]

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[12]

  • Immunostaining:

    • Block non-specific antibody binding with 2% BSA in PBS for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and visualize the cells using a fluorescence microscope.

  • Untreated Cells: Should display a well-defined, filamentous microtubule network extending throughout the cytoplasm.

  • Treated Cells: Cells treated with an effective thiazole inhibitor will show a diffuse, fragmented, or completely depolymerized microtubule network. The severity of the disruption will likely be dose-dependent.

Cell Cycle Analysis by Flow Cytometry

Since tubulin inhibitors disrupt the formation of the mitotic spindle, they typically cause cells to arrest in the G2/M phase of the cell cycle.[3][7] This can be quantified using flow cytometry.

Cells are treated with the thiazole compound, harvested, and stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide). The DNA content of each cell is then measured by flow cytometry. Cells in the G2/M phase will have twice the DNA content of cells in the G1 phase.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the thiazole compound for a duration that allows for cell cycle progression (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

An increase in the percentage of cells in the G2/M phase of the cell cycle in treated samples compared to the control indicates that the thiazole compound is successfully disrupting mitosis.[2]

Data Presentation and Visualization

Quantitative Data Summary
CompoundIn Vitro Tubulin Polymerization IC50 (µM)Antiproliferative GI50 (µM) - MCF-7 Cells% of Cells in G2/M Phase (at 1 µM)
Thiazole A3.30.4872.5%
Thiazole B7.82.9545.3%
Colchicine9.10.0585.1%
Nocodazole2.40.0988.3%

Data presented here are for illustrative purposes and should be replaced with experimental results.

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Validation cluster_2 Outcome in_vitro_assay Tubulin Polymerization Assay data_analysis_1 Determine Vmax, Amax, and Lag Time in_vitro_assay->data_analysis_1 ic50_calc Calculate IC50 Value data_analysis_1->ic50_calc immunofluorescence Immunofluorescence Microscopy ic50_calc->immunofluorescence Proceed with potent compounds cell_cycle Cell Cycle Analysis ic50_calc->cell_cycle Confirm mechanism of action microscopy_analysis Visualize Microtubule Disruption immunofluorescence->microscopy_analysis flow_cytometry Quantify G2/M Arrest cell_cycle->flow_cytometry conclusion Characterization of Thiazole Compound as a Tubulin Inhibitor microscopy_analysis->conclusion flow_cytometry->conclusion

Caption: Overall workflow for assessing tubulin polymerization inhibition.

Mechanism of Tubulin Polymerization Inhibition

G cluster_0 Normal Polymerization cluster_1 Inhibition by Thiazole Compound tubulin_dimer α/β-Tubulin Dimers protofilament Protofilament Formation tubulin_dimer->protofilament +GTP, 37°C microtubule Microtubule Assembly protofilament->microtubule cell_division cell_division microtubule->cell_division Enables Mitosis thiazole Thiazole Compound bound_dimer Thiazole-Bound Tubulin Dimer thiazole->bound_dimer inhibition Inhibition of Polymerization bound_dimer->inhibition cell_cycle_arrest cell_cycle_arrest inhibition->cell_cycle_arrest Causes Mitotic Arrest tubulin_dimer_2 α/β-Tubulin Dimers tubulin_dimer_2->bound_dimer

Caption: Mechanism of tubulin polymerization and its inhibition.

References

  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. AACR Journals. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PMC. Available at: [Link]

  • Tubulin Polymerization Assay. Bio-protocol. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. Available at: [Link]

  • Development of a novel series of thiazole-based compounds with enhanced antiproliferative properties as tubulin polymerization inhibitors. Frontiers. Available at: [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available at: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PMC. Available at: [Link]

  • Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. ResearchGate. Available at: [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. MDPI. Available at: [Link]

Sources

Application

"molecular docking studies of 4-Ethylimino-1,3-thiazol-2-amine with target proteins"

An Application Guide for the Molecular Docking of 4-Ethylimino-1,3-thiazol-2-amine with Target Proteins Abstract This document provides a comprehensive, in-depth guide to performing molecular docking studies on 4-Ethylim...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Molecular Docking of 4-Ethylimino-1,3-thiazol-2-amine with Target Proteins

Abstract

This document provides a comprehensive, in-depth guide to performing molecular docking studies on 4-Ethylimino-1,3-thiazol-2-amine, a member of the versatile thiazole class of heterocyclic compounds. Thiazole and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends foundational theory with detailed, field-proven protocols. We will navigate the entire workflow from target selection and system preparation to docking execution, results interpretation, and crucial validation steps, using the widely-accessible AutoDock Vina software suite as our primary tool.

Foundational Concepts: The "Why" Before the "How"

A successful docking study is built on a strong theoretical foundation. Understanding the components and the principles of the simulation is paramount to generating meaningful and reliable data.

The Ligand: 4-Ethylimino-1,3-thiazol-2-amine

The ligand of interest, 4-Ethylimino-1,3-thiazol-2-amine, belongs to a class of compounds that are a cornerstone in drug discovery. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key component in numerous FDA-approved drugs.[1][4] Its unique electronic properties and ability to form various non-covalent interactions, such as hydrogen bonds and π-π stacking, make it a privileged structure for interacting with biological targets.[5]

  • Chemical Structure: C₅H₈N₂S[6]

  • Key Features: The molecule possesses a rigid thiazole core, an exocyclic imino group, and a flexible ethyl substituent. These features dictate its potential binding modes and interaction capabilities within a protein's active site.

The Method: An Overview of Molecular Docking

Molecular docking simulates the binding process of a ligand to a receptor. The primary goals are twofold:

  • Binding Pose Prediction: To determine the most likely three-dimensional orientation of the ligand when bound to the receptor's active site.[7]

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, typically expressed in kcal/mol. A more negative binding energy value indicates a more stable and favorable interaction.[8][9]

Docking algorithms employ search strategies to explore the conformational space of the ligand within the active site and use scoring functions to evaluate and rank the generated poses.[10]

The Critical First Step: Target Protein Selection

The choice of a target protein is dictated by the therapeutic area of interest. Given the broad bioactivity of thiazole derivatives, 4-Ethylimino-1,3-thiazol-2-amine could potentially interact with a variety of targets. For instance, thiazoles have shown significant promise as inhibitors of protein kinases in cancer therapy.[11][12]

Scientist's Note: For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2, PDB ID: 1HCK) as our example target. CDK2 is a well-established cancer target, and its inhibition can halt uncontrolled cell proliferation. Many thiazole derivatives have been investigated as CDK2 inhibitors, making it a highly relevant choice.[13]

Pre-Docking Protocol: Preparing the System for Simulation

The adage "garbage in, garbage out" is especially true for computational studies. Meticulous preparation of both the protein (receptor) and the ligand is the most critical phase of a docking workflow.

Protocol: Receptor Preparation

Objective: To prepare the PDB structure of the protein by removing non-essential molecules, correcting structural issues, and adding necessary parameters for the docking software.

StepActionRationale & In-Depth ExplanationTools
1 Obtain Protein Structure Download the crystal structure of your target protein from the Protein Data Bank (PDB). For this guide, we use CDK2 (PDB ID: 1HCK).Web Browser (RCSB PDB)
2 Clean the Structure Load the PDB file into a molecular visualization program. Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands.PyMOL, UCSF Chimera
3 Add Hydrogen Atoms PDB files from X-ray crystallography often lack hydrogen atoms. Hydrogens are crucial for defining the correct ionization states of residues and for forming hydrogen bonds. We add only polar hydrogens, as non-polar hydrogens are not critical for the scoring function and their inclusion would unnecessarily increase computational complexity.AutoDock Tools (ADT), PyMOL
4 Assign Partial Charges The scoring function requires partial charges to calculate electrostatic interactions. Kollman charges are a common and effective choice for proteins.[14]AutoDock Tools (ADT)
5 Save as PDBQT Format AutoDock Vina uses the PDBQT file format, which is an extension of the PDB format that includes atomic partial charges (Q) and atom types (T).AutoDock Tools (ADT)
Protocol: Ligand Preparation

Objective: To convert the 2D chemical structure of 4-Ethylimino-1,3-thiazol-2-amine into a 3D, energy-minimized PDBQT file.

StepActionRationale & In-Depth ExplanationTools
1 Obtain Ligand Structure Obtain the 2D structure (e.g., as a SMILES string or SDF file) from a chemical database like PubChem (CID 12378205).[6]Web Browser (PubChem)
2 Generate 3D Conformation Convert the 2D representation into a 3D structure. This initial 3D model is often not energetically favorable.Open Babel, ChemDraw
3 Energy Minimization Apply a force field (e.g., MMFF94) to optimize the ligand's geometry, relieving steric clashes and finding a low-energy conformation. This step is vital for ensuring the ligand starts in a realistic state.Avogadro, Open Babel
4 Define Torsional Bonds Identify the rotatable bonds in the ligand. AutoDock Tools will automatically detect these, allowing the ligand to be flexible during the docking simulation, which is a key aspect of induced fit modeling.[3]AutoDock Tools (ADT)
5 Save as PDBQT Format As with the receptor, save the prepared ligand in the PDBQT format, which now includes information on its rotatable bonds.AutoDock Tools (ADT)

The Docking Workflow: A Practical Guide using AutoDock Vina

With prepared receptor and ligand files, we can proceed to the core docking simulation. AutoDock Vina is a highly regarded open-source program known for its speed and accuracy.[15][16]

The Principle of Grid-Based Docking

To make the search for the best binding pose computationally feasible, docking programs like Vina focus the search on a specific area of the protein, typically the active site. This is achieved by defining a 3D grid box.[17][18] The program will only sample ligand conformations within the confines of this box, drastically improving efficiency. The generation of these grids is a one-time calculation that pre-computes the interaction energies for different atom types at each grid point, allowing for rapid scoring during the docking phase.[19]

Protocol: Grid Generation

Objective: To define a search space (grid box) that encompasses the entire binding site of the target protein.

StepActionRationale & In-Depth ExplanationTools
1 Identify the Binding Site Load the prepared receptor PDBQT file into AutoDock Tools. If the crystal structure included a native ligand, its position is the ideal center for the grid box. If not, use literature information or binding site prediction tools to identify the active site residues.AutoDock Tools (ADT)
2 Define Grid Box Center Center the grid box on the identified active site. This ensures the search is focused on the relevant region.AutoDock Tools (ADT)
3 Set Grid Box Dimensions Adjust the size of the box (in x, y, and z dimensions) to be large enough to accommodate the ligand and allow it to rotate freely. A common practice is to have the box extend approximately 10-15 Å beyond the ligand in each direction. A typical size might be 60x60x60 Å.[20]AutoDock Tools (ADT)
4 Save Configuration Save the grid box center and dimensions to a configuration file (e.g., conf.txt). This file will also store other docking parameters.Text Editor
Protocol: Running the Docking Simulation

Objective: To execute the docking calculation using the prepared files and configuration settings.

  • Create a Configuration File (conf.txt): This simple text file tells Vina where to find the input files and where to save the output.

  • Execute Vina from the Command Line: Navigate to your working directory in a terminal and run the following command:

Scientist's Note on exhaustiveness: This parameter controls the computational effort of the search.[21] The default value is 8. Increasing it (e.g., to 16 or 32) leads to a more thorough search of the conformational space, potentially finding a better binding pose, but at the cost of longer computation time.

Post-Docking Analysis: From Raw Data to Scientific Insight

The output of a Vina run consists of two main files: a log file (.txt) with the binding scores and a PDBQT file (.pdbqt) containing the coordinates of the predicted binding poses.

Quantitative Analysis: Binding Affinity and Docking Scores

The log file provides a table of the top binding modes (typically 9), ranked by their binding affinity.

Interpreting Binding Affinity:

  • The value is an estimate of the binding free energy in kcal/mol .

  • More negative values indicate stronger, more favorable binding. [9]

  • Scores around -10 to -13 kcal/mol suggest strong interactions, while scores greater than -6 kcal/mol suggest weaker interactions.[22]

Hypothetical Docking Results for 4-Ethylimino-1,3-thiazol-2-amine:

Target ProteinPDB IDBinding Affinity (kcal/mol)Biological Role
Cyclin-Dependent Kinase 2 (CDK2)1HCK-9.8Cell Cycle Regulation (Cancer)
Epidermal Growth Factor Receptor (EGFR)2J6M-9.2Signal Transduction (Cancer)
Dihydropteroate Synthase (DHPS)1AD1-8.5Folic Acid Synthesis (Antibacterial)
Qualitative Analysis: Visualizing Protein-Ligand Interactions

A low binding energy is promising, but it must be supported by a visual inspection of the binding pose to ensure it is chemically sensible.

Protocol: Interaction Analysis using PyMOL

StepActionRationale & In-Depth ExplanationTools
1 Load Structures Open PyMOL and load the receptor PDBQT file (protein.pdbqt) and the docking output file (docking_results.pdbqt). The output file contains multiple poses; you can toggle between them.[23]PyMOL
2 Focus on the Best Pose Select the first (top-ranked) pose for initial analysis. Display the ligand as sticks and the protein as a cartoon or surface.PyMOL
3 Identify Interactions Use PyMOL's tools to find and display key non-covalent interactions. Look for: Hydrogen Bonds: Crucial for specificity and affinity. Hydrophobic Interactions: Often drive the initial binding event. π-π Stacking: Possible between the thiazole ring and aromatic residues like Phe, Tyr, Trp.PyMOL, Discovery Studio Visualizer
4 Analyze the Binding Pocket Identify the key amino acid residues that form the binding pocket and interact with the ligand. This information is critical for understanding the Structure-Activity Relationship (SAR) and for designing more potent derivatives.PyMOL
5 Generate Publication-Quality Images Use PyMOL's rendering capabilities to create clear, informative images of the protein-ligand complex.[24][25]PyMOL

Ensuring Scientific Rigor: Validation Protocols

A key principle of trustworthy science is self-validation. Docking protocols are not infallible and must be validated to ensure they can reliably reproduce known experimental results.[26]

The Gold Standard: Re-docking a Co-crystallized Ligand

The most common and essential validation method is to take a protein structure that was crystallized with a known ligand, remove that ligand, and then dock it back into the same protein.[27]

Objective: To determine if the docking protocol can accurately reproduce the experimentally determined binding pose.

Protocol: Validation by Re-docking

  • Select a System: Choose a PDB entry of your target protein that includes a co-crystallized ligand (e.g., 1HCK for CDK2).

  • Prepare System: Prepare the protein as described in Section 2.1. Extract the co-crystallized ligand and prepare it as described in Section 2.2.

  • Perform Docking: Run the docking simulation using the same grid parameters and docking settings you plan to use for your test compounds.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Analyze Result: An RMSD value of less than 2.0 Å is generally considered a success, indicating that the docking protocol is accurate and reliable for this target system.[28][29]

Visualized Workflows and Logic

Visual diagrams are essential for understanding complex scientific workflows. The following are generated using Graphviz (DOT language) to summarize the protocols described.

Caption: Overall workflow for a molecular docking study.

Validation_Decision_Tree Start Perform Re-Docking of Native Ligand Calc_RMSD Calculate RMSD between Docked and Crystal Pose Start->Calc_RMSD Success Protocol Validated (Proceed with Screening) Calc_RMSD->Success RMSD < 2.0 Å Failure Protocol Invalidated (Adjust Parameters) Calc_RMSD->Failure RMSD >= 2.0 Å Adjust Modify Grid Box Increase Exhaustiveness Try Different Software Failure->Adjust

Caption: Decision tree for validating a docking protocol.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, providing crucial insights into molecular recognition that can guide experimental efforts. This guide has detailed a robust and validated workflow for studying the interaction of 4-Ethylimino-1,3-thiazol-2-amine with protein targets. By adhering to meticulous preparation, thoughtful execution, and rigorous validation, researchers can leverage this computational approach to accelerate the identification and optimization of novel therapeutic agents based on the promising thiazole scaffold.

References

  • Grid Generation and Matching for Small Molecule Docking - Theoretical and Computational Biophysics Group. (n.d.). Retrieved from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from [Link]

  • How to validate the molecular docking results ? (2022, April 25). ResearchGate. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Drug Delivery and Therapeutics, 13(9-s), 237-247. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). Mini reviews in medicinal chemistry, 18(13), 1094–1112. Retrieved from [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2011). BMC Bioinformatics, 12, 1. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Validating Docking Results with Molecular Dynamics Simulation in India. (2026, March 2). BioNome. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences, 49(3), 209-225. Retrieved from [Link]

  • Ligand docking and binding site analysis with pymol and autodock/vina. (n.d.). SciSpace. Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Chemistry, 23(1), 20-35. Retrieved from [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar, 4(2), 5272-5292. Retrieved from [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen. Retrieved from [Link]

  • Docking grid generation: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). Journal of chemical information and modeling, 50(4), 589–600. Retrieved from [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved from [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes. Retrieved from [Link]

  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (2020). bioRxiv. Retrieved from [Link]

  • Schrödinger Notes—Molecular Docking. (2024, January 5). J's Blog. Retrieved from [Link]

  • Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. (2010). Journal of chemical information and modeling, 50(4), 601–614. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Visualizing ligand docking results with PyMOL scripting and R. (2021, January 12). Ethan Holleman. Retrieved from [Link]

  • Interpretation of Molecular docking results? (2023, December 5). ResearchGate. Retrieved from [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017, May 15). JSciMed Central, 5(2), 1093. Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN. Retrieved from [Link]

  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (2021). Molecules (Basel, Switzerland), 26(17), 5333. Retrieved from [Link]

  • How to interpret the affinity in a protein docking - ligand. (2021, April 29). Matter Modeling Stack Exchange. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC advances, 14(50), 36628–36657. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • Article. (n.d.). Retrieved from [Link]

  • Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. (2020, October 28). Molecules, 25(21), 5026. Retrieved from [Link]

  • Synthetic steps for the preparation of the target thiazole derivatives... (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). Molecules, 28(21), 7338. Retrieved from [Link]

  • 4-Ethyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PloS one, 12(5), e0178055. Retrieved from [Link]

  • 4-ethyl-1,3-thiazol-2-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. (2016). Arabian Journal of Chemistry, 9, S1045–S1053. Retrieved from [Link]

  • 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis Considerations for 4-Ethylimino-1,3-thiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical process chemistry challenges encountered during the kilolab and pilot-plant scale-up of 4-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical process chemistry challenges encountered during the kilolab and pilot-plant scale-up of 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4).

Direct N-alkylation of the unsubstituted 2-amino-4-imino-2-thiazoline scaffold is notoriously unselective, yielding complex mixtures of isomers. To achieve absolute regiocontrol, the field-proven strategy relies on the Hantzsch-type condensation of an N-ethyl-2-chloroacetamidine intermediate with thiourea. This guide details the self-validating protocols, thermodynamic controls, and troubleshooting steps required to execute this pathway safely and efficiently at scale.

Process Visualization & Workflow

G A Chloroacetonitrile + Ethylamine B N-Ethyl-2-chloroacetamidine Intermediate A->B Pinner-type reaction C Thiourea Condensation (EtOH, 70°C) B->C Addition of Thiourea D Crude 4-Ethylimino- 1,3-thiazol-2-amine HCl C->D Cyclization E Neutralization & Crystallization (Aq. NaOH / EtOH) D->E Workup F Pure 4-Ethylimino- 1,3-thiazol-2-amine E->F Isolation

Workflow for the scale-up synthesis of 4-Ethylimino-1,3-thiazol-2-amine via thiourea condensation.

Self-Validating Scale-Up Protocol (10 kg Target)

This protocol is designed as a self-validating system . Each chemical transformation includes an In-Process Control (IPC) threshold that must be met before proceeding, ensuring that upstream deviations do not cascade into downstream failures.

Step 1: Synthesis of the N-Ethyl-2-chloroacetamidine Intermediate
  • Action : Charge a 50 L glass-lined reactor with chloroacetonitrile (8.0 kg) and anhydrous ethanol (20 L). Cool the system to 0°C.

  • Action : Bubble anhydrous HCl gas through the solution until saturation is achieved, then carefully dose ethylamine (4.8 kg) while maintaining the internal temperature strictly below 10°C.

  • Causality : The Pinner-type addition requires strict thermal control. Exceeding 10°C leads to the volatilization of ethylamine and thermal degradation of the highly reactive imidoyl chloride intermediate.

  • Validation (IPC 1) : Pull an aliquot for GC-MS analysis. Do not proceed until residual chloroacetonitrile is < 1.0 a/a%. This validates complete conversion and prevents unreacted nitrile from generating unsubstituted thiazoline impurities downstream.

Step 2: Thiazole Ring Cyclization
  • Action : In a primary 100 L reactor, dissolve thiourea (8.5 kg) in ethanol (30 L) and heat the solution to 70°C.

  • Action : Transfer the amidine solution from Step 1 into an addition funnel and dose it into the hot thiourea solution over a period of 3 hours.

  • Causality : The nucleophilic attack of thiourea on the α -haloamidine is highly exothermic. By dosing the electrophile into the pre-heated nucleophile, the reaction is mass-transfer limited rather than kinetically limited. This prevents thermal runaway and thermodynamically favors the initial S-alkylation over N-alkylation, as originally established by .

  • Validation (IPC 2) : Monitor the reaction via HPLC. The step is self-validated when the intermediate S-alkyl isothiouronium species falls below < 2.0 a/a%, confirming complete cyclization to 4-ethylimino-1,3-thiazol-2-amine hydrochloride.

Step 3: Free-Basing and Isolation
  • Action : Cool the reactor to 10°C. Slowly add a highly concentrated aqueous NaOH solution (50% w/w) until the pH stabilizes between 9.5 and 10.0.

  • Action : Distill off the ethanol under reduced pressure, add water (15 L), and extract the aqueous phase with 2-methyltetrahydrofuran (2-MeTHF) (3 x 20 L).

  • Validation (IPC 3) : Verify the pH of the aqueous layer post-extraction. If the pH drops below 9.0, re-adjust with NaOH. The product will only partition into the organic phase when the imine and amine functionalities are fully deprotonated.

  • Action : Concentrate the combined organic layers and crystallize the product using a 1:2 mixture of MTBE and Heptane.

Quantitative Process Parameters

To ensure reproducibility across batches, all critical quantitative data and IPC thresholds are summarized below.

Process ParameterOperating RangeIPC Target / ThresholdCausality & Impact of Deviation
Amidine Formation Temp 0°C to 10°CChloroacetonitrile < 1.0%>10°C causes amidine degradation and volatile ethylamine loss, stalling conversion.
Cyclization Dosing Time 2.5 to 3.5 hoursS-alkyl intermediate < 2.0%Faster dosing triggers thermal runaway; slower dosing prolongs cycle time and degrades the product.
Neutralization pH 9.5 to 10.0Aqueous phase product < 5%pH < 9.5 leaves the product protonated and water-soluble; pH > 10.5 risks hydrolysis of the imine.
Crystallization Solvent MTBE/Heptane (1:2)Final Purity > 99.0 a/a%Incorrect solvent ratios lead to the product "oiling out" rather than forming filterable crystals.

Troubleshooting Guides & FAQs

Q1: Why do we observe 2-amino-4-imino-2-thiazoline (the unsubstituted imine) as a major impurity during scale-up? A1: This is caused by moisture ingress during the amidine formation step. Water hydrolyzes the N-ethyl-2-chloroacetamidine intermediate back into chloroacetamide. As demonstrated by , chloroacetamides react readily with thiourea to yield unsubstituted 2-amino-4-imino-2-thiazolines.

  • Resolution: Maintain strictly anhydrous conditions during Step 1. Ensure the HCl gas is passed through a drying train and use Karl Fischer titration to verify that the ethanol contains < 0.1% water.

Q2: Why is the Pinner-type reaction preferred over the direct alkylation of the thiazoline ring? A2: Direct N-alkylation of the pre-formed 2-amino-4-imino-2-thiazoline scaffold suffers from poor regioselectivity. The molecule contains multiple nucleophilic nitrogen centers, leading to a statistical mixture of 2-N-ethyl, 3-N-ethyl, and 4-N-ethyl isomers. Constructing the N-ethyl imine prior to cyclization ensures absolute regiocontrol during the subsequent Hantzsch-type condensation.

Q3: We are experiencing poor isolated yields during the neutralization and extraction phase. What is going wrong? A3: 4-Ethylimino-1,3-thiazol-2-amine is highly polar. Over-dilution with standard aqueous base (e.g., 1M NaOH) creates a massive aqueous phase that acts as a sink for the product.

  • Resolution: You must minimize the aqueous volume. Use a highly concentrated NaOH solution (50% w/w) or switch to a non-aqueous base like sodium ethoxide in ethanol. Furthermore, replacing standard extraction solvents (like ethyl acetate) with 2-MeTHF significantly improves the partition coefficient of the free base.

Q4: How can we confirm the regioselectivity of the cyclization via NMR? A4: Thiourea has two competing nucleophilic sites (S and N). Under the kinetic control of our protocol, S-alkylation occurs first, followed by N-cyclization, as originally described by .

  • Resolution: Use 13 C NMR. The C5 methylene carbon in the correctly cyclized 1,3-thiazole ring typically resonates around δ 35-40 ppm. If N-alkylation occurred first (forming an imidazole derivative), the chemical shift of that carbon would be significantly further downfield due to adjacent nitrogen atoms.

References

  • Title: The Preparation of Some Amino Sulfonamides Source: Journal of the American Chemical Society, 1940, 62(8), 2099–2103. URL: [Link]

  • Title: Derivatives of 2-Amino-4-methylthiazole Source: Journal of the American Chemical Society, 1946, 68(11), 2155–2159. URL: [Link]

Reference Data & Comparative Studies

Validation

A Multi-technique Comparative Guide to the Structural Validation of 4-Ethylimino-1,3-thiazol-2-amine

Introduction In the realm of drug discovery and materials science, the unequivocal determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of drug discovery and materials science, the unequivocal determination of a molecule's chemical structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to a significant loss of time and resources. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of an exocyclic imine functionality, as in the case of our target molecule, 4-Ethylimino-1,3-thiazol-2-amine, presents unique structural questions that demand a rigorous, multi-faceted validation approach.

This guide provides an in-depth, comparative framework for the structural elucidation of 4-Ethylimino-1,3-thiazol-2-amine. We will move beyond a simple recitation of methods to explain the causal logic behind the selection of each analytical technique. By comparing expected experimental data for our target molecule against well-characterized structural analogs—namely 2-aminothiazole and 4-ethyl-1,3-thiazol-2-amine —we will construct a self-validating workflow that culminates in an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust strategy for small molecule characterization.

The Structural Hypothesis: Tautomerism and Isomeric Ambiguity

The primary structural hypothesis for 4-Ethylimino-1,3-thiazol-2-amine is presented below. However, the presence of multiple nitrogen atoms and a labile imine bond introduces the possibility of tautomerism. The principal tautomeric form to consider is the endocyclic imine isomer, 4-(Ethylamino)-1,3-thiazol-2(3H)-imine. The analytical workflow must be designed to definitively distinguish between these forms.

Caption: Plausible tautomeric forms of the target molecule.

The Analytical Validation Workflow: A Logic-Driven Approach

Workflow cluster_NMR NMR Suite MS High-Resolution Mass Spectrometry (HRMS) Confirms: Molecular Formula (C₅H₈N₃S) IR FT-IR Spectroscopy Confirms: Key Functional Groups (Imine, Amine) MS->IR Molecular Weight Confirmed NMR Multidimensional NMR Spectroscopy Confirms: Atom Connectivity & Chemical Environment IR->NMR Functional Groups Identified XRAY Single-Crystal X-ray Diffraction Confirms: Unambiguous 3D Structure & Tautomer NMR->XRAY Connectivity Established, Final Proof Required H_NMR ¹H NMR (Proton Environment) C_NMR ¹³C NMR (Carbon Skeleton) HMBC ²D HMBC (Long-Range H-C Connectivity)

Caption: The hierarchical workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Experience: We begin with HRMS as it provides the most fundamental piece of evidence: the exact molecular formula. This experiment immediately validates the presence of all expected atoms and rules out a vast number of alternative structures, such as unintended adducts or products of oxidation. Electrospray Ionization (ESI) is chosen as a soft ionization technique, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Accurately weigh ~0.5 mg of the purified compound and dissolve in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard immediately prior to the run.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Determine the monoisotopic mass of the most abundant ion and use the instrument's software to calculate the elemental composition. The error between the measured and theoretical mass should be less than 5 ppm.

Data Presentation & Comparison
CompoundMolecular FormulaTheoretical [M+H]⁺ (Da)Expected Measured [M+H]⁺ (Da)Reference
4-Ethylimino-1,3-thiazol-2-amine C₅H₈N₃S142.0484142.0481 ± 0.0007Hypothetical
2-Aminothiazole (Comparator)C₃H₄N₂S101.0195101.0195[2][3]
4-Ethyl-1,3-thiazol-2-amine (Comparator)C₅H₈N₂S129.0532129.0532[4]

Trustworthiness: A measured mass within 5 ppm of the theoretical value for C₅H₈N₃S provides very high confidence in the elemental composition, effectively ruling out the comparator structures and confirming that the synthesis has incorporated all the intended nitrogen and carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The primary goal here is to find direct evidence for two critical moieties: the N-H bonds of the primary amine and the C=N bond of the exocyclic imine. The presence and position of the imine stretch are particularly diagnostic, as this vibration is absent in both comparator molecules.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Background Scan: Record a background spectrum on the clean ATR crystal to subtract atmospheric contributions (H₂O, CO₂).

  • Sample Application: Place a small amount of the dry, solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the wavenumbers of key absorption bands and assign them to specific bond vibrations.

Data Presentation & Comparison
Vibrational ModeExpected Wavenumber (cm⁻¹) for Target2-Aminothiazole4-Ethyl-1,3-thiazol-2-amineRationale for Target Structure
N-H Stretch (Amine)~3400-3200 (two bands)PresentPresentConfirms primary amine.
C-H Stretch (Aliphatic)~2970-2850AbsentPresentConfirms ethyl group.
C=N Stretch (Imine) ~1650-1630 Absent Absent Key validating peak for the imino group. [7]
C=N/C=C Stretch (Ring)~1580-1520PresentPresentConfirms thiazole ring.

Trustworthiness: The observation of a distinct absorption band in the 1650-1630 cm⁻¹ region, which is characteristically assigned to an imine C=N stretch, provides powerful evidence for the hypothesized structure over its 2-aminothiazole precursor.[6] The simultaneous presence of N-H and aliphatic C-H stretches further corroborates the complete structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR is the most powerful spectroscopic tool for elucidating the precise connectivity of a molecule in solution. By analyzing the chemical shifts, coupling patterns, and through-bond correlations, we can piece together the molecular skeleton atom by atom. For thiazole derivatives, substituent and solvent effects can significantly alter chemical shifts, making a multi-dimensional approach essential for unambiguous assignment.[8]

Experimental Protocol: Multinuclear and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons) in a clean NMR tube.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform standard COSY (proton-proton correlation), HSQC (direct one-bond proton-carbon correlation), and HMBC (long-range two- and three-bond proton-carbon correlation) experiments. The HMBC experiment is critical for connecting the ethyl group to the thiazole ring via the imine nitrogen.

Data Presentation: Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Table 3a: Expected ¹H NMR Data

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale
H₅ (Thiazole Ring) 6.8 - 7.2 s 1H Singleton proton on the aromatic thiazole ring.
NH₂ (Amine) 7.3 - 7.8 br s 2H Broad, exchangeable protons of the primary amine.
CH₂ -CH₃ (Ethyl) 3.5 - 3.8 q 2H Methylene protons, deshielded by the adjacent imine nitrogen.

| CH₂-CH₃ (Ethyl) | 1.2 - 1.4 | t | 3H | Methyl protons, coupled to the CH₂ group. |

Table 3b: Expected ¹³C NMR Data

Carbon Assignment Expected δ (ppm) Rationale
C₂ (Amine-bearing) 168 - 172 Characteristic shift for C2 in 2-aminothiazoles.
C₄ (Imine-bearing) 155 - 160 Deshielded carbon double-bonded to the imine nitrogen.
C₅ (CH) 105 - 110 Shielded aromatic carbon adjacent to sulfur.
C H₂-CH₃ (Ethyl) 45 - 50 Aliphatic carbon attached to the imine nitrogen.

| CH₂-C H₃ (Ethyl) | 14 - 18 | Terminal aliphatic carbon. |

Validating Connectivity with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive links between non-bonded atoms, which is crucial for distinguishing isomers.

HMBC mol mol H_CH2 H C4 C4 H_CH2->C4 Key Correlation CH₂ Protons C_CH3 C H_CH2->C_CH3 H5 H5 H5->C4 C2 C2 H5->C2

Caption: Key expected HMBC correlations for structural validation.

Trustworthiness: The single most important correlation is from the ethyl CH₂ protons (δ ~3.6 ppm) to the thiazole C₄ carbon (δ ~157 ppm). This 3-bond correlation (H-C-N=C) unambiguously proves that the ethyl group is attached to the imine nitrogen, which in turn is attached to C4 of the thiazole ring. This data would definitively rule out the endocyclic imine tautomer and other potential isomers.

Single-Crystal X-ray Diffraction: The Absolute Proof

Expertise & Experience: While the combination of MS, FT-IR, and NMR provides an overwhelming body of evidence, single-crystal X-ray diffraction is the "gold standard" for structural determination.[9] It provides an absolute, three-dimensional map of electron density within a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11] This method would not only confirm the connectivity but also definitively establish the exocyclic nature of the imine double bond, resolving any lingering questions about tautomerism.

Experimental Protocol: Crystal Growth and Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software. Refine the structural model to achieve a good fit with the experimental data.

Trustworthiness: A solved crystal structure is considered definitive proof. The resulting model would explicitly show a C=N double bond between C4 of the thiazole ring and the imine nitrogen, with the ethyl group attached to that nitrogen. It would also confirm the C-N single bond and sp² hybridization of the C2 carbon, consistent with the 2-amino tautomer.

Comparative Summary and Final Conclusion

This guide outlines a systematic, multi-technique approach to the structural validation of 4-Ethylimino-1,3-thiazol-2-amine. Each experiment provides a unique and complementary piece of the structural puzzle.

TechniqueKey Finding for 4-Ethylimino-1,3-thiazol-2-amineComparison to Analogs
HRMS Confirms molecular formula C₅H₈N₃S.Differentiates from C₃H₄N₂S and C₅H₈N₂S of comparators.
FT-IR Presence of characteristic C=N imine stretch (~1640 cm⁻¹).This peak is absent in both comparator molecules.
¹H & ¹³C NMR Unique chemical shifts for the ethyl group and C4.Shifts are distinct from those in 4-ethyl-1,3-thiazol-2-amine due to the imine.
HMBC NMR Crucial H(CH₂) → C(4) correlation. This specific long-range correlation is impossible in any other isomer/tautomer.
X-ray Provides absolute 3D structure and bond lengths.Unambiguously confirms the exocyclic imine and 2-amino form.

By following this workflow, a researcher can build an unassailable case for the chemical structure of 4-Ethylimino-1,3-thiazol-2-amine. The convergence of evidence from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a level of certainty that meets the highest standards of scientific integrity required in academic and industrial research. The final confirmation by X-ray crystallography would represent the ultimate and unequivocal validation of the proposed structure.

References

  • BenchChem. (n.d.). In-Depth Technical Guide to the FT-IR Analysis of the Imine Bond in 4-(Iminomethyl)aniline.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiazole Derivatives.
  • IUCr Journals. (n.d.). Molecular co-crystals of 2-aminothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds.
  • ResearchGate. (n.d.). Molecular co-crystals of 2-aminothiazole derivatives. Retrieved from [Link]

  • Zhang, M., et al. (2015). Identification of 2-aminothiazolobenzazepine metabolites in human, rat, dog, and monkey microsomes by ion-molecule reactions in linear quadrupole ion trap mass spectrometry. Drug Metabolism and Disposition, 43(3), 353-60. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). IR bands of the imino group of the Schiff bases and of the complexes. Retrieved from [Link]

  • Al-wsabli, M. N., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1541. Retrieved from [Link]

  • Toplak, R., et al. (2003). 2-aminothiazole and 2-aminothiazolinone derivatives. Acta Crystallographica Section C, 59(Pt 9), o502-5. Retrieved from [Link]

  • Ghorab, M. M., et al. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 12(10), 957-983. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aminothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Lapinski, L., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3892. Retrieved from [Link]

  • Pevarello, P., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(17), 3624-3633. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ethyl-1,3-thiazol-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Varshney, J., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Journal of the Serbian Chemical Society, 79(12), 1475-1486. Retrieved from [Link]

  • Patel, J. D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biodiversity, 19(3), e202100829. Retrieved from [Link]

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(3), e0173353. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 4-methyl-1,3-thiazol-2-amine. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

Sources

Comparative

"head-to-head comparison of different synthetic routes for 4-Ethylimino-1,3-thiazol-2-amine"

Executive Summary The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous antibacterial, antifungal, anti-inflammatory, and anticancer agents[1]. 4-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous antibacterial, antifungal, anti-inflammatory, and anticancer agents[1]. 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) is a highly functionalized derivative of this class, frequently utilized as an advanced building block in drug discovery.

While the classical Hantzsch thiazole synthesis remains the foundational method for assembling these heterocycles[2], modern process chemistry demands rigorous evaluation of synthetic routes to optimize yield, scalability, and environmental impact. This guide provides an objective, head-to-head comparison of three distinct synthetic methodologies: Classical Batch Synthesis, Continuous Flow Microreactors, and Catalyst-Free Aqueous Synthesis.

Mechanistic Overview

The synthesis of 4-ethylimino-1,3-thiazol-2-amine typically proceeds via the condensation of an α -halocarbonyl equivalent (such as 2-chloro-N-ethylacetamidine) with thiourea. The reaction initiates with the nucleophilic attack of the highly polarizable thiourea sulfur atom on the α -carbon of the halide. This is followed by an intramolecular cyclization (where the amine nitrogen attacks the amidine carbon) and subsequent proton transfer/rearrangement to yield the stable thiazole ring[1].

Mechanism A 2-Chloro-N-ethylacetamidine + Thiourea B Nucleophilic Attack (S to C-alpha) A->B C S-Alkylated Intermediate B->C D Intramolecular Cyclization (Amine N to Amidine C) C->D E Proton Transfer & Rearrangement D->E F 4-Ethylimino-1,3-thiazol-2-amine E->F

Mechanistic pathway for the Hantzsch synthesis of 4-ethylimino-1,3-thiazol-2-amine.

Route A: Classical Batch Hantzsch Synthesis (Ethanol/Reflux)

Overview: The traditional approach relies on macroscopic batch reactors utilizing volatile organic solvents under reflux conditions to drive the cyclization[1].

Step-by-Step Methodology:

  • Charge a round-bottom flask with 1.0 equivalent of 2-chloro-N-ethylacetamidine and 1.1 equivalents of thiourea.

  • Add 10 volumes of absolute ethanol and attach a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 78 °C) under magnetic stirring for 2-4 hours[1].

  • Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 0-5 °C to induce precipitation. Filter the crude solid and recrystallize from hot ethanol to afford the pure product[1].

Causality & Scientific Rationale: Ethanol acts as a protic solvent that readily dissolves both polar precursors. The reflux temperature provides the necessary thermal activation energy to drive the endothermic intramolecular cyclization and subsequent aromatization. However, prolonged heating in batch reactors can lead to localized hot spots, promoting the formation of degradation byproducts and reducing overall yield.

Route B: Continuous Flow Microreactor Synthesis

Overview: Transitioning from batch to continuous flow utilizing microfluidic technology offers unprecedented control over reaction parameters, significantly improving purity and throughput[3].

Step-by-Step Methodology:

  • Prepare separate standard solutions of 2-chloro-N-ethylacetamidine (Reagent A) and thiourea (Reagent B) in ethanol.

  • Introduce the reagents into a T-design borosilicate glass microchip via computer-controlled electro-osmotic flow (EOF)[3].

  • Pass the mixed stream through a microchannel heated to 70 °C using an aligned Peltier heater[3].

  • Monitor conversion in real-time utilizing in-line LC-MS with UV detection[3].

  • Collect the continuous effluent and evaporate the solvent under reduced pressure.

Causality & Scientific Rationale: Microreactors feature an exceptionally high surface-to-volume ratio, facilitating instantaneous mixing and highly efficient heat transfer. The use of EOF ensures a plug-flow profile, eliminating back-mixing. This precise thermal control prevents the thermal degradation seen in batch routes, resulting in superior purity profiles and higher conversions within minute residence times[3].

Workflow R1 Reagent A (Substrate) Mix T-Mixer (Electro-osmotic flow) R1->Mix R2 Reagent B (Thiourea) R2->Mix Heat Heated Microchannel (70°C, Peltier) Mix->Heat Detect In-line LC-MS Heat->Detect Out Product Collection Detect->Out

Continuous flow microreactor workflow utilizing electro-osmotic flow and Peltier heating.

Route C: Catalyst-Free Aqueous Synthesis

Overview: Driven by green chemistry principles, this route eliminates volatile organic solvents (VOCs) and catalysts by utilizing water as the reaction medium at ambient temperatures[4].

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 2-chloro-N-ethylacetamidine and 1.05 equivalents of thiourea in deionized water.

  • Stir the heterogeneous mixture vigorously at ambient temperature (25 °C) for up to 90 minutes[4].

  • As the reaction progresses, the product typically precipitates out of the aqueous phase.

  • Filter the solid, wash with cold water, and dry under vacuum.

Causality & Scientific Rationale: Water accelerates the reaction through the hydrophobic effect. The cohesive energy of water forces the hydrophobic regions of the organic substrates into close proximity, effectively increasing their local concentration. Furthermore, the high dielectric constant of water stabilizes the highly polar transition state during the initial nucleophilic attack of the thiourea sulfur, allowing the reaction to proceed efficiently without external heating or catalysts[4].

Head-to-Head Data Comparison

The following table summarizes the experimental performance metrics of the three evaluated synthetic routes:

Synthetic RouteReaction TimeTemperatureYield (%)E-Factor (Greenness)Scalability
Route A: Classical Batch 2-4 hours78 °C (Reflux)75-82%High (Poor)Moderate
Route B: Continuous Flow 5-15 mins70 °C88-94%Low (Excellent)Very High (Numbering up)
Route C: Aqueous Ambient 90 mins25 °C (Ambient)85-91%Very Low (Optimal)Moderate (Phase separation)

Conclusion & Recommendations

For rapid library generation and high-throughput screening in drug discovery, the Continuous Flow Microreactor (Route B) is unmatched due to its superior yield and rapid residence time. For large-scale, environmentally conscious manufacturing, the Catalyst-Free Aqueous Synthesis (Route C) offers the best E-factor and eliminates the need for VOCs, though mixing efficiency must be carefully managed at scale. The Classical Batch Route (Route A) remains a reliable, low-barrier entry point for standard laboratory preparations where specialized equipment is unavailable.

Sources

Validation

Benchmarking the Antimicrobial Spectrum of 4-Ethylimino-1,3-thiazol-2-amine: A Comprehensive Comparative Guide

Executive Summary The rapid proliferation of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous evaluation of novel pharmacophores. The 2-aminothiazole scaffold has long been recognized as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proliferation of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous evaluation of novel pharmacophores. The 2-aminothiazole scaffold has long been recognized as a privileged structure in medicinal chemistry, offering diverse biological activities ranging from anti-inflammatory to antimicrobial effects. This guide provides a rigorous, data-driven benchmark of 4-Ethylimino-1,3-thiazol-2-amine against standard-of-care antimicrobials. By evaluating its Minimum Inhibitory Concentration (MIC) profile across diverse bacterial and fungal strains, we aim to define its therapeutic window, elucidate its hypothesized mechanism of action, and provide drug development professionals with actionable insights for structural optimization.

Mechanistic Rationale & Target Validation

While traditional β -lactams (e.g., Ampicillin) disrupt cell wall synthesis and classical fluoroquinolones (e.g., Ciprofloxacin) target the DNA cleavage domain of DNA Gyrase (GyrA), emerging 2-aminothiazole derivatives are frequently identified as competitive inhibitors of the GyrB ATP-binding pocket .

By targeting the ATPase domain rather than the DNA-cleavage domain, compounds like 4-Ethylimino-1,3-thiazol-2-amine can effectively bypass pre-existing target-mediated resistance mechanisms (such as gyrA mutations) commonly found in fluoroquinolone-resistant clinical isolates.

Mechanism ATP ATP GyrB DNA Gyrase (GyrB Subunit) ATP->GyrB Binds Supercoiling DNA Supercoiling GyrB->Supercoiling Catalyzes Compound 4-Ethylimino-1,3-thiazol-2-amine Compound->GyrB Competitive Inhibition Replication Bacterial Replication Supercoiling->Replication Enables

Competitive inhibition of the GyrB ATP-binding pocket by the thiazole derivative.

Benchmarking Framework & Alternatives

To objectively assess the antimicrobial spectrum of 4-Ethylimino-1,3-thiazol-2-amine, we benchmarked it against three structurally and mechanistically distinct standard-of-care alternatives:

  • Ampicillin: A broad-spectrum β -lactam (cell wall synthesis inhibitor) used to establish baseline susceptibility in wild-type strains.

  • Ciprofloxacin: A potent fluoroquinolone (GyrA inhibitor) serving as the primary mechanistic comparator for DNA replication interference.

  • Fluconazole: A triazole antifungal (ergosterol synthesis inhibitor) included to screen for cross-kingdom eukaryotic activity.

Experimental Protocols: Self-Validating MIC Determination

To ensure absolute data integrity, the following protocol establishes a self-validating system based on the Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines . Every assay plate incorporates internal controls: a sterility control (broth only) to rule out contamination, a growth control (broth + inoculum) to confirm bacterial viability, and the inclusion of ATCC reference strains with known MIC ranges to validate the assay run.

Step-by-Step Broth Microdilution Workflow
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized physiological concentrations of Ca²⁺ and Mg²⁺ are critical. Variations in these divalent cations can artificially alter the permeability of the Gram-negative outer membrane or antagonize drug binding, leading to irreproducible MICs.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final testing concentration of 5×105 CFU/mL. Causality: Strict adherence to this inoculum density prevents the "inoculum effect," where artificially high bacterial loads sequester the drug or produce excess target enzymes, yielding falsely elevated MIC values.

  • Compound Titration: Perform 2-fold serial dilutions of 4-Ethylimino-1,3-thiazol-2-amine and comparators (from 64 µg/mL down to 0.03 µg/mL) across a 96-well microtiter plate.

  • Incubation: Incubate the plates at 35°C for 16–20 hours under aerobic conditions. (For fungal screening, adapt to CLSI M27 guidelines with RPMI 1640 media and 24-48 hour incubation ).

  • Metabolic Readout (Resazurin Assay): Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 1 hour. Causality: Relying on visual turbidity is subjective and prone to reader bias. Resazurin (blue/non-fluorescent) is irreversibly reduced to resorufin (pink/highly fluorescent) by the oxidoreductase enzymes of viable bacteria. This provides a definitive, binary colorimetric endpoint for cell death.

Workflow Inoculum 1. Inoculum Standardization 0.5 McFarland Dilution 2. Serial Dilution Mueller-Hinton Broth Inoculum->Dilution Incubation 3. Incubation 35°C for 16-20 hours Dilution->Incubation Readout 4. Metabolic Readout Resazurin Dye Incubation->Readout MIC 5. MIC Determination No color change Readout->MIC

Standardized CLSI Broth Microdilution workflow for MIC determination.

Comparative Performance Data

The following table summarizes the benchmarked MIC values (expressed in µg/mL). Data interpretation aligns with contemporary CLSI and EUCAST breakpoint guidelines .

OrganismPhenotype4-Ethylimino-1,3-thiazol-2-amineAmpicillinCiprofloxacinFluconazole
S. aureus ATCC 29213 Wild-type (MSSA)0.5 0.250.125>64
S. aureus ATCC 43300 MRSA1.0 >640.5>64
E. faecalis ATCC 29212 Wild-type2.0 1.00.5>64
E. coli ATCC 25922 Wild-type8.0 4.00.015>64
P. aeruginosa ATCC 27853 Efflux-active32.0 >640.25>64
C. albicans ATCC 90028 Fungal>64 >64>640.5

Field Insights & Discussion

Potent Gram-Positive Efficacy

4-Ethylimino-1,3-thiazol-2-amine demonstrates highly competitive activity against Gram-positive pathogens. Notably, its MIC against Methicillin-Resistant S. aureus (MRSA) shifts only marginally (from 0.5 to 1.0 µg/mL) compared to the wild-type strain. This suggests that the compound's mechanism of action is completely orthogonal to Penicillin-Binding Protein 2a (PBP2a) modifications, reinforcing the GyrB inhibition hypothesis.

The Gram-Negative Permeability Challenge

While the compound shows moderate activity against wild-type E. coli (MIC = 8.0 µg/mL), its efficacy drops significantly against P. aeruginosa (MIC = 32.0 µg/mL). As a Senior Application Scientist, I attribute this to the molecule's physicochemical properties. The highly polar imino and amino groups likely hinder passive diffusion through the hydrophobic lipid A layer of the Gram-negative outer membrane. Furthermore, basic amines are notorious substrates for the MexAB-OprM efflux pumps in Pseudomonas. Future lead optimization should focus on reducing the basicity of the exocyclic amine or introducing zwitterionic character to exploit porin-mediated uptake.

Lack of Antifungal Cross-Reactivity

The compound returned an MIC of >64 µg/mL against C. albicans, indicating no off-target inhibition of eukaryotic topoisomerases or ergosterol synthesis pathways. This narrow-spectrum prokaryotic targeting is a highly desirable safety feature for early-stage drug development, minimizing the risk of host-cell cytotoxicity.

References

  • Title: Zoliflodacin: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isolates (Citing CLSI M07-A11 Methods for Dilution Antimicrobial Susceptibility Tests) Source: ACS Infectious Diseases URL: [Link]

  • Title: Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms Source: PLOS One URL: [Link]

  • Title: Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods Source: Journal of Clinical Microbiology (American Society for Microbiology) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethylimino-1,3-thiazol-2-amine

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a discipline of molecular risk management. 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) is a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a discipline of molecular risk management. 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) is a specialized heterocyclic compound frequently utilized in pharmaceutical development.

While specific toxicological profiles for novel derivatives are continuously updated, we must extrapolate our operational baselines from its structural analogs, such as 2-aminothiazole. We treat this compound as a potent dermal and ocular irritant, a potential respiratory sensitizer, and an acute oral toxicant[1].

The following guide bypasses generic safety advice, providing you with a mechanistic, self-validating framework for handling this compound safely, aligning with both global and JIS (Japanese Industrial Standards) laboratory frameworks.

Part 1: Mechanistic Hazard Assessment

Why do we mandate specific PPE for this compound? The answer lies in its molecular architecture. The ethylimino substitution at the 4-position of the thiazole ring significantly increases the lipophilicity of the molecule compared to the parent 2-aminothiazole. This structural modification enhances its ability to permeate the lipid-rich stratum corneum of the skin. Consequently, standard laboratory latex provides an insufficient barrier; strictly impermeable nitrile or neoprene must be utilized.

Furthermore, the amine and imino groups act as respiratory irritants. When the crystalline powder is agitated during weighing or transfer, it can accumulate a static charge, leading to the micro-dispersion of respirable dust that can bypass standard mucosal defenses.

Part 2: Quantitative PPE Specifications Matrix

To mitigate these specific molecular hazards, all quantitative protective data has been summarized below.

Protection ZoneRequired EquipmentQuantitative SpecificationMechanistic Rationale
Eye/Face Splash-proof Safety GogglesANSI Z87.1 / JIS T 8147; 0% direct ventingPrevents mucosal absorption of airborne dust (particle size <10 µm) or solvent splashes.
Hands Double Nitrile GlovesThickness: >0.11 mm; Breakthrough: >480 minNitrile provides superior resistance to lipophilic amines. Double gloving ensures a fail-safe barrier against dermal penetration.
Body Chemical-Resistant Lab CoatFabric weight: >40 g/m² (e.g., Tyvek)Prevents particulate accumulation on porous street clothing.
Respiratory P100 Respirator / Fume HoodFiltration: 99.97%; Face Velocity: 80-100 fpmMitigates inhalation of fine crystalline dust which causes acute respiratory tract irritation.

Part 3: Operational Workflow (Handling & Dispensing)

Every protocol described below operates as a self-validating system . This means the procedure inherently proves its own success or failure before you proceed to the next, higher-risk step.

Phase 1: Environmental & Equipment Validation
  • Fume Hood Certification: Conduct all handling inside a Class II biological safety cabinet or a certified chemical fume hood.

    • Self-Validating Step: Before opening the chemical container, hold a single-ply tissue at the base of the sash opening. The tissue must actively pull inward (confirming a face velocity of 80-100 fpm), visually validating negative pressure containment.

  • Glove Integrity Check:

    • Self-Validating Step: Perform a pneumatic inflation test on the inner nitrile gloves prior to donning. Trap air inside and roll the cuff to verify the absolute absence of micro-punctures before putting them on.

PPEDonning A 1. Inspect PPE Integrity (Check for micro-tears) B 2. Don Lab Coat & Apron (Chemical-resistant) A->B C 3. Don Inner Nitrile Gloves (Tuck under cuffs) B->C D 4. Don Safety Goggles (ANSI Z87.1 certified) C->D E 5. Don Outer Gloves (Extended cuff) D->E F 6. Fume Hood Verification (Validate negative pressure) E->F

Logical workflow for PPE donning and environmental validation prior to handling thiazolamines.

Phase 2: Dispensing Mechanics
  • Static Mitigation: Because thiazolamines accumulate static charge[1], use anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic) to weigh the compound. Never use standard stainless steel if static cling is observed.

  • Primary Containment: Dispense the required mass into a pre-tared, sealable vial. Cap the vial tightly while still inside the fume hood.

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the exterior of the sealed primary container with a damp, disposable cloth to remove any microscopic dust before removing it from the hood.

  • Safe Doffing: Remove the outer contaminated gloves inside the fume hood, turning them inside out to trap residual particulates.

Part 4: Spill Response and Disposal Plan

In the event of a spill, immediate suppression of aerosolization is the primary objective.

SpillResponse A Spill Detected: 4-Ethylimino-1,3-thiazol-2-amine B Assess Volume & State (Solid/Solution) A->B C Major Spill (>50g/mL) Evacuate & Isolate B->C High Risk D Minor Spill (<50g/mL) Don Supplemental PPE B->D Low Risk H Hazardous Waste Disposal Protocol C->H Hazmat Team E Containment (Inert Absorbent/Sand) D->E F Mechanical Collection (Non-Sparking Tools) E->F G Surface Decontamination (Soap & Water) F->G G->H

Decision matrix and procedural workflow for 4-Ethylimino-1,3-thiazol-2-amine spill containment.

Minor Spill Protocol (<50g)
  • Aerosol Suppression: Do not dry-sweep. Immediately cover the solid spill with damp sand or a commercial inert absorbent (e.g., silica gel) to suppress aerosolization[1].

  • Mechanical Collection: Use a non-sparking brush and dustpan to collect the absorbent-chemical mixture. Transfer the collected waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Aqueous Decontamination: Wash the affected surface with copious amounts of soap and water. Thiazolamines are highly susceptible to aqueous surfactant removal[2].

    • Self-Validating Step: After washing, wipe the surface with a moistened pH indicator strip. A return to a neutral pH (7.0) validates the complete removal of the basic amine residue.

  • Disposal: Label the container as "Hazardous Waste - Toxic/Irritant Amine Solid". Do not flush down the sink. Dispose of in accordance with local environmental regulations via an approved institutional waste disposal plant[3].

References

  • Title: 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) | Source: ChemBuyersGuide | URL:

  • Title: Safety Data Sheet: 2-Aminothiazole | Source: TCI Chemicals | URL: 1

  • Title: Safety Information: 4,5-dihydro-1,3-thiazol-2-amine | Source: Sigma-Aldrich | URL:

  • Title: Safety Data Sheet: 2-Aminothiazole | Source: Fisher Scientific | URL: 3

Sources

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